Melflufen
Descripción
Propiedades
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZNKYXGZSVEHI-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191461 | |
| Record name | Melphalan flufenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380449-51-4 | |
| Record name | Melphalan flufenamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melphalan flufenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Melphalan flufenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELPHALAN FLUFENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70C5K4786 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Melflufen: A Technical Guide to a Novel Peptide-Drug Conjugate for Relapsed/Refractory Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, function, and clinical application of melflufen (melphalan flufenamide), a first-in-class peptide-drug conjugate (PDC). This compound represents a significant advancement in the treatment of relapsed/refractory multiple myeloma (RRMM), leveraging a unique mechanism of action to enhance the therapeutic index of the alkylating agent melphalan (B128). This document consolidates preclinical and clinical data, details key experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for the scientific community.
Core Structure and Physicochemical Properties
This compound, chemically described as the ethyl ester of a dipeptide composed of melphalan and 4-fluoro-L-phenylalanine, is a highly lipophilic molecule.[1][2] This lipophilicity is a key structural feature that facilitates its rapid and passive diffusion across the cell membrane, a characteristic that distinguishes it from its parent drug, melphalan.[3]
Chemical Structure:
-
IUPAC Name: Ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate[2]
-
Molecular Formula: C24H30Cl2FN3O3[4]
-
Molecular Weight: 498.4 g/mol [4]
Mechanism of Action: Targeted Intracellular Drug Accumulation
This compound's innovative design as a peptide-drug conjugate allows for targeted delivery and accumulation of its cytotoxic payload within cancer cells.[5] This mechanism is predicated on the overexpression of specific enzymes in tumor cells, particularly aminopeptidases, which are found in high levels in multiple myeloma cells.[3][6]
The key steps in this compound's mechanism of action are as follows:
-
Passive Diffusion: Due to its high lipophilicity, this compound rapidly and freely crosses the cell membrane without the need for active transport proteins.[3] This allows for efficient entry into tumor cells.
-
Intracellular Cleavage: Once inside the cancer cell, this compound is hydrolyzed by aminopeptidases and esterases.[3][7] This enzymatic cleavage breaks the peptide bond, releasing the hydrophilic and cytotoxic alkylating agent, melphalan, as well as desethyl-melflufen.[8]
-
Payload Entrapment and Accumulation: The newly liberated melphalan is significantly more hydrophilic than its prodrug form. This change in polarity prevents it from diffusing back out of the cell, leading to its entrapment and accumulation within the tumor cell.[9] This targeted accumulation results in a significantly higher intracellular concentration of melphalan than can be achieved with direct administration of melphalan itself.[10] In vitro studies have shown that this compound can be up to 50-fold more potent than melphalan in myeloma cells due to this increased intracellular concentration.[3]
-
DNA Damage and Apoptosis: The entrapped melphalan exerts its cytotoxic effect by alkylating DNA, leading to the formation of DNA cross-links, irreversible DNA damage, and ultimately, apoptosis (programmed cell death).[3][10] Notably, the cytotoxicity of this compound appears to be independent of p53 function, a common mechanism of drug resistance.[3]
Quantitative Preclinical Data
This compound has demonstrated significantly greater potency compared to melphalan across a range of preclinical studies. This enhanced activity is observed in both multiple myeloma cell lines and primary patient samples.
| Cell Line/Sample Type | This compound IC50 (µM) | Melphalan IC50 (µM) | Potency Increase (Fold) | Reference |
| Multiple Myeloma Cell Lines | ||||
| RPMI-8226 | 0.08 | 0.8 | 10 | [7] |
| 8226/LR5 (Melphalan-resistant) | 0.2 | 2.0 | 10 | [7] |
| 8226Dox40 (Doxorubicin-resistant) | 0.08 | 0.8 | 10 | [7] |
| MM.1S | <0.5 | >5.0 | >10 | [11] |
| Lymphoma Cell Lines | ||||
| U-937 Göt | 0.011 | 0.54 | 49 | [1] |
| SU-DHL-4 | 0.027 | 1.1 | 41 | [1] |
| Granta 519 | 0.038 | 2.9 | 76 | [1] |
| Primary Lymphoma Cells (Average) | 0.0027 - 0.55 | Not specified | 108 (average) | [7] |
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Detailed Methodology:
-
Cell Seeding:
-
Harvest cancer cell lines (e.g., MM.1S, RPMI-8226) in logarithmic growth phase.
-
Perform a cell count and assess viability using Trypan blue exclusion.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.[12]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.[12]
-
Incubate the plates for an additional 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Shake the plates on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 570 nm.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using appropriate software.
-
In Vivo Xenograft Model for Multiple Myeloma
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous human multiple myeloma xenograft model.
Detailed Methodology:
-
Cell Culture and Preparation:
-
Culture a human multiple myeloma cell line (e.g., MM.1S) under standard conditions.
-
Harvest the cells during the logarithmic growth phase and resuspend them in a serum-free medium or a mixture of medium and Matrigel.
-
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., CB-17 SCID mice).
-
Subcutaneously inject a specific number of cells (e.g., 6 x 10^6 MM.1S cells) into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation and growth.
-
Measure tumor volume using calipers (Volume = (length x width^2) / 2).
-
Once the tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[10]
-
-
Drug Administration:
-
Prepare this compound for intravenous administration in a suitable vehicle.
-
Administer this compound at a specified dose (e.g., 2 mg/kg or 3 mg/kg) and schedule (e.g., twice weekly for 2-3 weeks).[14]
-
The control group should receive the vehicle alone.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups throughout the study.
-
Record animal body weights as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
For survival studies, monitor the animals until they reach a predefined endpoint (e.g., tumor volume of 2 cm³).[10]
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Clinical Efficacy of this compound
This compound, in combination with dexamethasone (B1670325), has been evaluated in several key clinical trials for the treatment of heavily pretreated RRMM patients.
HORIZON (OP-106) Study
The HORIZON study was a pivotal Phase 2, single-arm trial that evaluated the efficacy and safety of this compound plus dexamethasone in patients with RRMM who were refractory to pomalidomide (B1683931) and/or an anti-CD38 monoclonal antibody.[2]
| Efficacy Endpoint | All Patients (N=157) | Triple-Class Refractory Subgroup (N=97) | Reference |
| Overall Response Rate (ORR) | 29% | 23.7% | [15][16] |
| Median Duration of Response (DOR) | 5.5 months | 4.2 months | [15][16] |
| Median Progression-Free Survival (PFS) | 4.2 months | 3.9 months | [16] |
| Median Overall Survival (OS) | 11.6 months | 11.2 months | [16][17] |
OCEAN (OP-103) Study
The OCEAN study was a Phase 3, randomized, head-to-head trial comparing this compound plus dexamethasone to pomalidomide plus dexamethasone in patients with RRMM who had received 2-4 prior lines of therapy and were refractory to lenalidomide.[6]
| Efficacy Endpoint | This compound + Dexamethasone (N=246) | Pomalidomide + Dexamethasone (N=249) | Hazard Ratio (95% CI) / p-value | Reference |
| Median Progression-Free Survival (PFS) | 6.8 months | 4.9 months | 0.79 (0.64-0.98); p=0.0311 | [6][18] |
| Overall Response Rate (ORR) | 33% | 27% | p=0.16 | [19] |
| Median Overall Survival (OS) | 20.2 months | 24.0 months | 1.09 (0.88-1.35) | [6] |
ANCHOR (NCT03481556) Study
The ANCHOR study was a Phase 1/2a trial evaluating this compound and dexamethasone in combination with either daratumumab or bortezomib (B1684674) in patients with RRMM who had received one to four prior lines of therapy.
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| This compound + Dexamethasone + Daratumumab | 73% | 12.9 months | |
| This compound + Dexamethasone + Bortezomib | 78% | 14.7 months |
Conclusion
This compound's unique peptide-drug conjugate structure and targeted mechanism of action offer a promising therapeutic strategy for patients with relapsed/refractory multiple myeloma. Its ability to leverage the overexpression of aminopeptidases in tumor cells to achieve high intracellular concentrations of its cytotoxic payload underlies its enhanced potency compared to conventional melphalan. The preclinical and clinical data summarized in this guide highlight its significant anti-myeloma activity, even in heavily pretreated and drug-resistant patient populations. Further research and ongoing clinical trials will continue to delineate the full potential of this compound in the evolving landscape of multiple myeloma treatment.
References
- 1. In vitro and in vivo activity of this compound (J1)in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ANCHOR: this compound plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study | Haematologica [haematologica.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANCHOR: this compound plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 10. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. FDA Approved Pepaxto for Relapsed or Refractory Multiple Myeloma [ahdbonline.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Outcomes of this compound Treatment in Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ANCHOR: this compound plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
Melflufen: A Deep Dive into Cellular Uptake and Intracellular Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate (PDC) that leverages the unique biochemical environment of cancer cells to deliver a potent cytotoxic payload. Its innovative design allows for targeted delivery and activation, leading to enhanced efficacy, particularly in hematological malignancies such as multiple myeloma. This technical guide provides a comprehensive overview of the core mechanisms of this compound's cellular uptake and intracellular activation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism: From Prodrug to Potent Alkylator
This compound is a prodrug of the alkylating agent melphalan (B128). Its design as a dipeptide ester enhances its lipophilicity, facilitating rapid and passive diffusion across the cell membrane, a process that does not rely on specific transporter proteins. This increased lipophilicity is a key differentiator from melphalan, allowing for significantly higher intracellular concentrations to be achieved.[1]
Once inside the cell, this compound is subjected to enzymatic hydrolysis by intracellular peptidases and esterases, which are often overexpressed in tumor cells.[2][3] This enzymatic cleavage releases the hydrophilic and active alkylating agent, melphalan, along with another metabolite, desethyl-melflufen.[2][4] The hydrophilic nature of the released melphalan leads to its intracellular entrapment, as it cannot easily diffuse back across the cell membrane.[5] This targeted accumulation of the cytotoxic payload within cancer cells is the cornerstone of this compound's enhanced potency and selectivity.[6]
The intracellular hydrolysis creates a concentration gradient, driving further influx of this compound into the cell.[2] This entire process, from uptake to activation, is remarkably rapid, with maximum intracellular concentrations of melphalan being reached within minutes of exposure.[6] The entrapped melphalan then exerts its cytotoxic effect by alkylating DNA, leading to irreversible DNA damage and the induction of apoptosis.[2][4]
Quantitative Analysis of this compound's Efficacy
The unique mechanism of this compound translates into a significant increase in cytotoxic potency compared to its parent drug, melphalan. This is evident in both preclinical and clinical studies.
In Vitro Cytotoxicity
This compound consistently demonstrates significantly lower 50% inhibitory concentration (IC50) values compared to melphalan across a range of multiple myeloma cell lines, including those resistant to conventional therapies.
| Cell Line | This compound IC50 (µM) | Melphalan IC50 (µM) | Fold Difference (Melphalan/Melflufen) | Reference |
| MM.1S | >10-fold more potent than melphalan | 5 | >10 | [7] |
| RPMI-8226 | 0.5 - 3 (IC50-IC90 range) | > equimolar concentrations showed no cytotoxicity | - | [7] |
| LR-5 (Melphalan-resistant) | 0.5 - 3 (IC50-IC90 range) | > equimolar concentrations showed no cytotoxicity | - | [7] |
| U-937 | 0.44 | - | - | [6] |
| CCRF-CEM | 0.13 | - | - | [6] |
| Lymphoma Cell Lines (mean) | 0.011 - 0.92 | - | 49 | [6] |
| Primary Lymphoma Cultures (mean) | 0.0027 - 0.55 | - | 108 | [6] |
Intracellular Concentration of Melphalan
The enhanced potency of this compound is directly linked to its ability to achieve significantly higher intracellular concentrations of melphalan.
| Treatment | Intracellular Melphalan Concentration | Time to Max Concentration | Reference |
| This compound | >10-fold higher than equimolar melphalan | 15 minutes | [6] |
| This compound | 50-100 fold higher than equimolar melphalan | - | [6] |
Clinical Efficacy in Multiple Myeloma
Clinical trials have demonstrated the promising activity of this compound in patients with relapsed/refractory multiple myeloma (RRMM).
| Study | Treatment | Overall Response Rate (ORR) | Patient Population | Reference |
| HORIZON (Phase II) | This compound + Dexamethasone (B1670325) | 26% | Triple-class refractory RRMM | [8] |
| HORIZON (updated analysis) | This compound + Dexamethasone | 28% | RRMM | [2] |
| O-12-M1 (Phase I/II) | This compound + Dexamethasone | 31% (Phase II) | RRMM | [5] |
| LIGHTHOUSE (Phase III) | This compound + Daratumumab + Dexamethasone | 59% | RRMM | [9] |
| OCEAN (Phase III) | This compound + Dexamethasone | 33% | Lenalidomide-refractory RRMM | [3] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the cellular uptake and activation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and melphalan on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or melphalan for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[7][10][11]
Measurement of Intracellular Melphalan by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is employed to quantify the intracellular concentration of melphalan following treatment with this compound or melphalan.
Principle: LC-MS/MS is a highly sensitive and specific analytical technique that separates compounds based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (tandem mass spectrometry).
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or melphalan for various time points. After treatment, wash the cells to remove extracellular drug and then lyse the cells to release the intracellular contents.
-
Protein Precipitation: Precipitate proteins from the cell lysate, typically using a cold organic solvent like acetonitrile (B52724) or methanol, to remove interferences.
-
Sample Extraction: Centrifuge the sample and collect the supernatant containing the analyte (melphalan).
-
LC Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate melphalan from other cellular components.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Melphalan is ionized (typically using electrospray ionization) and specific precursor-to-product ion transitions are monitored for quantification.
-
Quantification: A calibration curve is generated using known concentrations of a melphalan standard to determine the concentration in the unknown samples.[12][13][14][15]
Aminopeptidase (B13392206) Activity Assay
This assay is used to determine the role of specific aminopeptidases in the hydrolysis of this compound.
Principle: This assay can be performed by measuring the rate of this compound hydrolysis by purified enzymes or in cell lysates. The formation of melphalan can be monitored over time using LC-MS/MS. Alternatively, a colorimetric or fluorometric substrate for the specific aminopeptidase can be used in the presence and absence of this compound to assess competitive inhibition.
Protocol (Hydrolysis Assay):
-
Enzyme/Lysate Preparation: Prepare a solution of the purified aminopeptidase or a cell lysate containing the enzyme of interest.
-
Reaction Initiation: Add this compound to the enzyme/lysate solution to initiate the hydrolysis reaction.
-
Time-Course Sampling: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Melphalan Quantification: Analyze the samples by LC-MS/MS to quantify the amount of melphalan produced over time.
-
Data Analysis: Calculate the rate of hydrolysis. To confirm the role of a specific aminopeptidase, the assay can be repeated in the presence of a known inhibitor of that enzyme (e.g., bestatin (B1682670) for aminopeptidase N).[16][17]
Visualizing the Core Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in this compound's action.
This compound Cellular Uptake and Activation Pathway
Caption: this compound's journey from extracellular prodrug to intracellular activated alkylator.
Experimental Workflow for this compound Activity Assessment
Caption: A generalized workflow for the preclinical evaluation of this compound's activity.
Logical Relationship of this compound's Targeted Action
Caption: The interplay between this compound's properties and cancer cell biology leading to enhanced therapeutic effects.
Conclusion
This compound's mechanism of action, centered on its lipophilicity-driven cellular uptake and subsequent intracellular enzymatic activation, represents a significant advancement in the targeted delivery of chemotherapy. The ability to achieve high intracellular concentrations of its active metabolite, melphalan, specifically within cancer cells overexpressing certain peptidases, provides a clear rationale for its enhanced potency and its activity in drug-resistant disease. The quantitative data from both preclinical and clinical studies robustly support this mechanism. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and the development of future peptide-drug conjugates. This in-depth understanding is crucial for researchers, scientists, and drug development professionals working to optimize its clinical application and explore its potential in other malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncopeptides announces 26% Overall Response Rate of this compound in triple-class refractory multiple myeloma patients from the pivotal HORIZON study - Oncopeptides [oncopeptides.com]
- 9. Efficacy and safety of this compound plus daratumumab and dexamethasone in relapsed/refractory multiple myeloma: results from the randomized, open-label, phase III LIGHTHOUSE study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Double-Edged Sword: Leveraging Aminopeptidase Overexpression for Targeted Melflufen Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The therapeutic efficacy of the peptide-drug conjugate melflufen is intrinsically linked to the overexpression of aminopeptidases in cancer cells. This guide provides a comprehensive technical overview of this relationship, detailing the mechanism of action, experimental validation, and the underlying signaling pathways. This compound, a lipophilic prodrug, leverages the high aminopeptidase (B13392206) activity within malignant cells for its targeted activation, leading to a potent cytotoxic effect. This targeted approach offers a significant therapeutic window, particularly in hematological malignancies like multiple myeloma, where aminopeptidase expression is often elevated and associated with poor prognosis. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, consolidated quantitative data, and visual representations of the key biological processes to facilitate further investigation and application of this targeted therapeutic strategy.
Introduction: The Role of Aminopeptidases in Cancer
Aminopeptidases are a class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides.[1] In normal physiological processes, they are crucial for protein turnover, peptide hormone regulation, and antigen presentation. However, in the context of oncology, their role becomes more complex and often contributes to tumor progression.
Several types of aminopeptidases are frequently overexpressed in various cancers, including multiple myeloma, and this overexpression has been correlated with aggressive disease and poor patient outcomes.[2][3] This enzymatic upregulation provides a unique therapeutic target. This compound (melphalan flufenamide), a peptide-drug conjugate, is designed to exploit this characteristic of cancer cells.[4]
This compound: A Targeted Approach to Alkylating Therapy
This compound is a prodrug of the alkylating agent melphalan (B128).[4] Its design as a dipeptide derivative confers high lipophilicity, allowing for rapid and passive diffusion across the cell membrane.[5] Once inside the cancer cell, the elevated intracellular aminopeptidase activity leads to the enzymatic cleavage of this compound.[4] This hydrolysis releases the hydrophilic and highly cytotoxic melphalan, which becomes entrapped within the cell, leading to a significant accumulation of the active drug.[5][6] This targeted intracellular activation results in a substantially higher concentration of melphalan in tumor cells compared to normal cells, thereby increasing its therapeutic index and potentially overcoming resistance mechanisms.[6][7]
Mechanism of Action Workflow
The following diagram illustrates the sequential steps of this compound's mechanism of action, from cellular uptake to the induction of apoptosis.
Caption: this compound's mechanism from uptake to apoptosis.
Quantitative Analysis of this compound Sensitivity
The enhanced potency of this compound in cancer cells with high aminopeptidase expression is quantifiable through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess a drug's efficacy. The following tables summarize the IC50 values of this compound compared to its parent drug, melphalan, in various cancer cell lines, highlighting the significant increase in potency achieved through targeted activation.
| Cell Line | Cancer Type | This compound IC50 (µM) | Melphalan IC50 (µM) | Fold Difference (Melphalan/Melflufen) | Reference |
| RPMI-8226 | Multiple Myeloma | ~0.1 - 0.44 | ~10 - 20 | ~22 - 200 | [4][6][7] |
| MM.1S | Multiple Myeloma | ~0.1 - 0.5 | ~5 - 15 | ~10 - 150 | [6][7] |
| LR-5 (Melphalan-resistant) | Multiple Myeloma | ~0.3 | >20 | >67 | [6] |
| ANBL-6.BR (Bortezomib-resistant) | Multiple Myeloma | ~0.5 | >10 | >20 | [7] |
| J82 | Urothelial Carcinoma | <1 | >10 | >10 | [8] |
| TCCsup | Urothelial Carcinoma | <1 | >10 | >10 | [8] |
| 5637 | Urothelial Carcinoma | <1 | >10 | >10 | [8] |
| RT4 | Urothelial Carcinoma | ~5 | >20 | >4 | [8] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and cell density.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound and Melphalan (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and melphalan in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Drug Sensitivity Testing: Flow Cytometry-Based Assay
This method allows for the specific assessment of drug sensitivity in a mixed cell population, such as bone marrow aspirates from multiple myeloma patients.
Materials:
-
Patient bone marrow mononuclear cells (BM-MNCs) or cancer cell lines
-
Culture medium
-
96-well or 384-well plates
-
This compound and Melphalan
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD138 for plasma cells)
-
Viability dye (e.g., Annexin V and 7-AAD)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Seeding: Isolate BM-MNCs from patient samples or prepare a single-cell suspension of cancer cell lines. Seed the cells in 96-well or 384-well plates at an appropriate density.[9]
-
Drug Treatment: Add serial dilutions of this compound and melphalan to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[9][10]
-
Cell Staining: After incubation, wash the cells with FACS buffer. Resuspend the cells in a solution containing the fluorochrome-conjugated antibodies and the viability dye.
-
Incubation for Staining: Incubate the cells for 15-30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the cell population of interest (e.g., CD138-positive plasma cells).[10]
-
Data Analysis: Quantify the percentage of viable and apoptotic cells within the target population for each drug concentration. Calculate drug sensitivity scores (DSS) or EC50 values based on the dose-response curves.[10][11]
Signaling Pathways Activated by this compound
The intracellular accumulation of melphalan initiated by aminopeptidase activity triggers a cascade of downstream signaling events, primarily centered around DNA damage and the induction of apoptosis.
DNA Damage Response (DDR) Pathway
Melphalan is an alkylating agent that forms interstrand cross-links in the DNA, a highly cytotoxic form of DNA damage.[12] This damage activates the DNA Damage Response (DDR) pathway. Key proteins involved in this response to melphalan-induced damage include ATR (Ataxia Telangiectasia and Rad3-related) and its downstream effector CHK1 (Checkpoint Kinase 1).[4][6] A hallmark of this activation is the phosphorylation of the histone variant H2AX, forming γ-H2AX, which serves as a marker for DNA double-strand breaks.[6][13] this compound induces a more rapid and robust phosphorylation of H2AX compared to equimolar concentrations of melphalan, indicating a faster and more extensive induction of DNA damage.[6]
Caption: Key components of the DNA damage response to melphalan.
Apoptosis Induction Pathway
The extensive and irreparable DNA damage caused by this compound ultimately leads to the programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases. This compound treatment has been shown to induce the cleavage and activation of initiator caspases (such as caspase-9) and executioner caspases (such as caspase-3).[14] The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[15]
Caption: The caspase cascade leading to apoptosis after this compound treatment.
Conclusion and Future Directions
The targeted activation of this compound by overexpressed aminopeptidases in cancer cells represents a promising therapeutic strategy. This approach not only enhances the cytotoxic potency of melphalan but also provides a mechanism to overcome certain forms of drug resistance. The data presented in this guide underscore the importance of aminopeptidase expression as a predictive biomarker for this compound sensitivity.
Future research should focus on:
-
Biomarker Discovery: Further validating the predictive value of specific aminopeptidase expression profiles for clinical response to this compound.
-
Combination Therapies: Investigating synergistic combinations of this compound with other anti-cancer agents that may further enhance its efficacy and overcome resistance.
-
Expanding to Other Malignancies: Exploring the potential of this compound in other solid and hematological tumors characterized by high aminopeptidase expression.
By continuing to unravel the intricate relationship between aminopeptidase activity and this compound sensitivity, the scientific and clinical communities can further optimize the application of this targeted therapy for the benefit of cancer patients.
References
- 1. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action - Oncopeptides [oncopeptides.com]
- 6. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melphalan‐flufenamide is cytotoxic and potentiates treatment with chemotherapy and the Src inhibitor dasatinib in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PB2071: SENSITIVITY OF MULTIPLE MYELOMA TO this compound ASSOCIATES WITH DECREASED P53 ACTIVITY AND ENRICHMENT OF DNA DAMAGE REPAIR PATHWAY GENES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paper: Novel Alkylating Agent this compound Displays Potent Efficacy in Plasma Cell Leukemia Samples and Other High-Risk Subtypes of Multiple Myeloma [ash.confex.com]
- 11. utupub.fi [utupub.fi]
- 12. The FA/BRCA pathway is involved in melphalan-induced DNA interstrand cross-link repair and accounts for melphalan resistance in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Melflufen-Induced DNA Damage and Apoptosis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melphalan (B128) flufenamide (melflufen) is a first-in-class peptide-drug conjugate (PDC) designed to target cancer cells with high aminopeptidase (B13392206) activity, a characteristic feature of several malignancies, including multiple myeloma (MM).[1][2] Its unique mechanism of action allows for targeted delivery and intracellular enrichment of a potent alkylating agent, leading to rapid, robust, and irreversible DNA damage and subsequent apoptosis.[3][4] This mechanism allows this compound to overcome common resistance pathways, including those affecting traditional alkylating agents like melphalan.[5][6] This document provides an in-depth technical overview of the molecular pathways governing this compound-induced DNA damage and apoptosis, summarizes key quantitative data, and details relevant experimental protocols for research and development.
Mechanism of Action: Cellular Uptake and Activation
This compound's efficacy is rooted in its chemical design, which facilitates targeted cytotoxicity.
-
2.1 Cellular Uptake: Due to its high lipophilicity, this compound passively and rapidly diffuses across the cell membrane into the cytoplasm, bypassing the need for specific transporter proteins that are often implicated in drug resistance.[4][7]
-
2.2 Enzymatic Cleavage and Payload Entrapment: Once inside the cell, this compound is rapidly hydrolyzed by overexpressed intracellular enzymes, primarily aminopeptidases and esterases.[2][4] This enzymatic cleavage releases the hydrophilic alkylating payload, melphalan, and other metabolites.[4][7] The newly hydrophilic nature of the payload prevents it from diffusing back out of the cell, leading to its effective entrapment and accumulation.[3][7] This process creates a high intracellular concentration of the alkylating agent, reported to be 50- to 100-fold greater than what can be achieved with equimolar concentrations of melphalan alone.[3][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Oncopeptides [oncopeptides.com]
- 3. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action - Oncopeptides [oncopeptides.com]
- 5. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel alkylating agent this compound induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Melflufen's Potent Activity in Melphalan-Resistant Multiple Myeloma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data and methodologies used to evaluate the efficacy of melflufen (melphalan flufenamide) in melphalan-resistant multiple myeloma (MM) cell lines. This compound is a first-in-class peptide-drug conjugate that leverages the unique biology of myeloma cells to overcome alkylating agent resistance.
Core Findings: this compound Overcomes Melphalan (B128) Resistance
This compound consistently demonstrates superior cytotoxicity compared to its parent drug, melphalan, in MM cell lines that have developed resistance to conventional therapies. This enhanced activity is attributed to its novel mechanism of action, which involves rapid intracellular accumulation and enzymatic activation within tumor cells.
Quantitative Analysis of Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and melphalan in various melphalan-sensitive and -resistant multiple myeloma cell lines. The data clearly illustrates this compound's heightened potency in resistant models.
Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines
| Cell Line | Description | This compound IC50 (µM) |
| MM.1S | Dexamethasone-sensitive | < 5 |
| MM.1R | Dexamethasone-resistant | < 5 |
| RPMI-8226 | Melphalan-sensitive | ~3 |
| LR-5 | Melphalan-resistant | ~3 |
| ANBL-6.WT | Bortezomib-sensitive | < 5 |
| ANBL-6.BR | Bortezomib-resistant | < 5 |
| INA-6 | IL-6 dependent | < 5 |
| Dox-40 | Doxorubicin-resistant | < 5 |
| ARP-1 | p53-null | < 5 |
Data compiled from studies demonstrating a significant concentration-dependent decrease in viability with this compound treatment.[1][2]
Table 2: Comparative IC50 Values of this compound vs. Melphalan
| Cell Line Pair | Drug | IC50 (µM) | Fold-Potency of this compound |
| MM.1S (Dex-sensitive) | This compound | Significantly lower than melphalan | >10-fold more potent than melphalan[1] |
| Melphalan | ~5[1] | ||
| RPMI-8226 (Melphalan-sensitive) | This compound | ~3[1] | N/A (Sensitive) |
| LR-5 (Melphalan-resistant) | This compound | ~3[1] | Overcomes resistance (melphalan ineffective)[2] |
| Melphalan | No significant effect at tested concentrations[2] | ||
| MM.1R (Dex-resistant) | This compound | Significantly lower than melphalan | Potent in resistant cells[2] |
| Melphalan | Higher than this compound | ||
| ANBL-6.BR (Bortezomib-resistant) | This compound | Effective in resistant cells | Overcomes bortezomib (B1684674) resistance[2] |
| Melphalan | Relatively resistant |
Mechanism of Action: Exploiting Aminopeptidase (B13392206) Activity
This compound's efficacy in resistant cells stems from its unique design as a peptide-drug conjugate. Its lipophilicity allows for rapid and passive diffusion across the cell membrane. Once inside the myeloma cell, which often overexpresses aminopeptidases, this compound is hydrolyzed, releasing its active alkylating metabolite, melphalan. This intracellular entrapment leads to a significantly higher concentration of the cytotoxic agent at the site of action compared to the administration of melphalan alone.[3][4]
Figure 1. this compound's mechanism of action in myeloma cells.
Signaling Pathways: Induction of Irreversible DNA Damage
This compound induces a rapid and robust DNA damage response, even in melphalan-resistant cells. This is characterized by the phosphorylation of key proteins in the DNA damage signaling cascade.
Key Protein Activations
-
γ-H2AX: A sensitive marker for DNA double-strand breaks, γ-H2AX phosphorylation is observed as early as 2 hours after this compound exposure in both melphalan-sensitive and -resistant cells. In contrast, melphalan induces γ-H2AX at later time points (6-24 hours) in sensitive cells and not at all in resistant cells.[1][5]
-
ATR and CHK1: These upstream kinases in the DNA damage response pathway are also rapidly activated by this compound, mirroring the kinetics of γ-H2AX phosphorylation.[1][5]
Conversely, melphalan, but not this compound, upregulates the DNA repair protein Ku80 , suggesting that this compound not only induces more significant DNA damage but also fails to trigger key repair mechanisms that contribute to melphalan resistance.[1][5] This leads to irreversible DNA damage and subsequent apoptosis.
Figure 2. Differential signaling in response to this compound vs. melphalan.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Multiple myeloma cell lines
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound and melphalan
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with various concentrations of this compound or melphalan and incubate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Figure 3. MTT assay workflow for cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated multiple myeloma cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound or melphalan.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Immunoblotting for DNA Damage and Repair Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the DNA damage response.
Materials:
-
Treated and untreated multiple myeloma cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-γ-H2AX, anti-ATR, anti-CHK1, anti-Ku80, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total cell lysates from treated and untreated cells.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
siRNA Knockdown of Aminopeptidase N
This experiment is performed to confirm the role of aminopeptidase N in the activation of this compound.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226)
-
siRNA targeting aminopeptidase N (ANPEP) and control siRNA
-
Transfection reagent suitable for suspension cells
-
Culture medium
Procedure:
-
Transfect cells with ANPEP siRNA or control siRNA using an appropriate transfection protocol (e.g., electroporation or lipid-based transfection).
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Confirm knockdown by immunoblotting or qRT-PCR.
-
Treat the transfected cells with this compound and assess cell viability using the MTT assay to determine if the anti-MM activity of this compound is attenuated.[2]
Conclusion
The data and methodologies presented in this guide provide a comprehensive overview of this compound's potent activity against melphalan-resistant multiple myeloma cell lines. Its unique mechanism of action, which involves targeted intracellular activation and the induction of irreversible DNA damage, allows it to overcome key resistance pathways. These preclinical findings support the continued clinical evaluation of this compound as a promising therapeutic option for patients with relapsed/refractory multiple myeloma.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Plus Propidium Iodide for Apoptosis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
The Pharmacokinetics and Pharmacodynamics of Melflufen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate (PDC) that leverages the unique enzymatic environment of cancer cells for targeted delivery of a potent alkylating agent.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical and clinical data. Detailed experimental methodologies are provided, and critical pathways and workflows are visualized to offer a deeper understanding of its mechanism of action and clinical behavior.
Introduction to this compound
This compound is a derivative of melphalan (B128), an alkylating agent used in cancer therapy for decades.[2] By conjugating melphalan to a dipeptide ethyl ester, this compound is rendered highly lipophilic, facilitating its passive diffusion across cell membranes.[3][4] This novel design circumvents the need for active transporter proteins, which can be a mechanism of drug resistance.[5] Once inside the cell, this compound is rapidly hydrolyzed by aminopeptidases and esterases, which are often overexpressed in tumor cells, particularly in multiple myeloma.[5][6] This enzymatic cleavage releases the hydrophilic and pharmacologically active metabolite, melphalan, which becomes entrapped within the cell, leading to a high intracellular concentration of the cytotoxic agent.[7][8] This targeted accumulation results in irreversible DNA damage and subsequent apoptosis of the cancer cell.[5][9]
Pharmacodynamics: The Mechanism of Action
The cytotoxic effect of this compound is a multi-step process that begins with its entry into the cancer cell and culminates in apoptosis.
Cellular Uptake and Activation
Due to its high lipophilicity, this compound readily crosses the cell membrane.[10] Inside the cell, it is a substrate for various aminopeptidases, including LAP3, LTA4H, RNPEP, and ANPEP (also known as CD13), as well as esterases.[11] These enzymes, which are upregulated in many cancer cells, cleave the peptide bond and the ethyl ester, respectively, releasing the active alkylating agent melphalan and another metabolite, desethyl-melflufen.[4][5] The hydrophilic nature of these metabolites prevents their easy diffusion out of the cell, leading to their accumulation.[4][8] This intracellular trapping mechanism is a key feature of this compound's design, leading to a significantly higher intracellular concentration of melphalan than can be achieved with direct administration of melphalan itself.[3] In vitro studies have shown that this compound can be up to 50-fold more potent than melphalan in myeloma cells due to this increased intracellular concentration.[5][6]
Induction of DNA Damage and Apoptosis
The entrapped melphalan exerts its cytotoxic effect by alkylating DNA, primarily at the N-7 position of guanine (B1146940) and the N-3 position of adenine.[12] This leads to the formation of monoadducts and interstrand cross-links, which interfere with DNA replication and transcription, ultimately triggering apoptosis.[12][13] this compound induces a rapid and robust phosphorylation of the histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, as early as two hours after exposure.[8][14] This DNA damage is largely irreversible, as this compound treatment does not appear to activate DNA repair pathways, in contrast to treatment with melphalan alone.[8][14] This may explain this compound's ability to overcome melphalan resistance.[8] The induction of apoptosis is independent of p53 function, which is a common mechanism of resistance to chemotherapy.[5][7]
Anti-Angiogenic and Anti-Metastatic Properties
Preclinical studies have also demonstrated that this compound possesses anti-angiogenic and anti-metastatic properties, further contributing to its anti-cancer activity.[5][6]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound is characterized by its rapid distribution into cells and subsequent conversion to its active metabolites.
Distribution and Metabolism
Following a 30-minute intravenous infusion, this compound is rapidly distributed into blood cells.[15][16] In vitro studies in whole blood show that maximum cellular concentrations of non-covalently bound this compound are reached within one minute.[15][16] It is then quickly metabolized, with peak cellular concentrations of melphalan occurring at around six minutes.[15][16] The outflow of melphalan from the cells is slow, with peak plasma concentrations observed after approximately 25 minutes.[15][16]
The metabolism of this compound occurs intracellularly via two main pathways:
-
Hydrolysis by aminopeptidases: This pathway cleaves the dipeptide, releasing melphalan and p-fluoro-L-phenylalanine.[2]
-
Hydrolysis by esterases: This pathway removes the ethyl group, forming desethyl-melflufen, which also has alkylating activity.[2][4]
Pharmacokinetic Parameters
The pharmacokinetics of this compound have been evaluated in patients with relapsed refractory multiple myeloma. Following a 40 mg intravenous infusion over 30 minutes, the pharmacokinetic parameters were determined.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite Melphalan
| Parameter | This compound | Melphalan |
| Cmax (ng/mL) | 176 (43–1306) | 513 (320–1455) |
| tmax (h) | 0.42 (0.32–0.58) | 0.58 (0.42–1.48) |
| Half-life (α-phase) | 1.24 minutes | - |
| Half-life (β-phase) | 26.7 minutes | 1.09 (0.83–1.83) hours |
| Clearance (L/min) | 13.4 | - |
| Clearance (L/h) | - | 32.0 (19.0–56.0) |
| Volume of Distribution (Central) | - | 2.70 L |
| Volume of Distribution (Deep Peripheral) | - | 51.3 L |
| Data from patients with solid tumors receiving a 50 mg infusion[17] and patients with relapsed refractory multiple myeloma receiving a 40 mg infusion.[15][16] |
The pharmacokinetics of this compound itself is best described by a two-compartment model, while a three-compartment model best characterizes the pharmacokinetics of the resulting melphalan.[15][16] The exposure to desethyl-melflufen is less than 20% of the this compound exposure.[15][16]
Quantitative Pharmacodynamic Data
The in vitro and in vivo activity of this compound has been demonstrated in various preclinical and clinical studies.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line Type | Parameter | Value | Reference |
| Multiple Myeloma Cell Lines | IC50 vs. Melphalan | ~50-fold more potent | [6][7] |
| Solid Tumor Cell Lines (average of 24) | IC50 | 0.41 µM (vs. 18 µM for melphalan) | [3] |
| Neuroblastoma Cell Lines (average of 7) | Potency vs. Melphalan | ~270-fold higher (range 85- to 810-fold) | [3] |
| Plasma Cell Leukemia Samples | EC50 | < 1 nM in 2/3 samples | [18] |
Table 3: Clinical Efficacy of this compound in Multiple Myeloma (HORIZON Study)
| Parameter | Value |
| Overall Response Rate (ORR) | 29% |
| Median Duration of Response | 5.5 months |
| Median Progression-Free Survival | 4.2 months |
| Median Overall Survival | 11.6 months |
| Data from the pivotal Phase II HORIZON trial in heavily pretreated relapsed/refractory multiple myeloma patients.[1][19] |
Key Experimental Protocols
The following section outlines the methodologies for key experiments cited in the evaluation of this compound's pharmacodynamics.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To assess cytotoxicity, multiple myeloma cell lines (e.g., RPMI-8226 and its melphalan-resistant subline LR-5) are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). The viability of the cells is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.[8]
-
Myeloma Drug Sensitivity Testing (My-DST) Platform: This ex vivo platform is used to evaluate the efficacy of this compound on patient-derived mononuclear cells. Cells are cultured with titrations of this compound or a control for 48 hours. Post-treatment survival of malignant plasma cells is then measured using high-throughput flow cytometry.[18]
DNA Damage and Apoptosis Assays
-
Immunoblot Analysis: To detect DNA damage response proteins, cells are treated with this compound or melphalan for various time points (e.g., 4 and 24 hours). Protein lysates are then subjected to immunoblot analysis using specific antibodies against proteins such as γ-H2AX, ATR, and CHK1.[8]
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect apoptotic cells with extensive DNA damage. Cells are treated with this compound or melphalan for a short period (e.g., 2 hours), washed, and then cultured for an additional 48 hours. DNA breaks are then labeled with FITC-dUTP and quantified by flow cytometry.[8]
Conclusion
This compound represents a significant advancement in the targeted delivery of alkylating agents. Its unique mechanism of action, driven by its lipophilicity and subsequent intracellular enzymatic activation, allows for a high concentration of its cytotoxic payload within tumor cells, leading to potent and irreversible DNA damage. The pharmacokinetic profile of this compound is characterized by rapid cellular uptake and conversion to its active metabolites. The preclinical and clinical data summarized in this guide provide a robust foundation for understanding the pharmacokinetics and pharmacodynamics of this novel peptide-drug conjugate, supporting its continued development and clinical application in the treatment of multiple myeloma and potentially other malignancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the use of this compound (melphalan flufenamide) in relapsed or refractory multiple myeloma: recommendations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action - Oncopeptides [oncopeptides.com]
- 6. This compound - Oncopeptides [oncopeptides.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - a peptidase-potentiated alkylating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Metabolism of this compound, an Alkylating Peptide-Drug Conjugate, in Patients with Relapsed Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Melflufen in Murine Models: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of melflufen (melphalan flufenamide) in mouse models, based on preclinical data. The following sections detail the mechanism of action, quantitative data from various studies, and detailed experimental protocols for the use of this compound in subcutaneous xenograft models.
Mechanism of Action
This compound is a first-in-class peptide-drug conjugate designed to target cancer cells with high aminopeptidase (B13392206) activity.[1][2][3] Its lipophilicity allows for rapid and free entry into cells.[1][4] Once inside tumor cells, which often overexpress enzymes like aminopeptidase N, this compound is rapidly hydrolyzed.[1][2] This process releases the hydrophilic alkylating agent melphalan (B128), which becomes entrapped within the cell, leading to a high intracellular concentration.[1][4] The accumulation of melphalan results in irreversible DNA damage, activation of the DNA damage response pathway, and subsequent apoptosis (programmed cell death).[1][5][6]
Quantitative Data from In Vivo Mouse Studies
The following tables summarize the dosages, administration routes, and outcomes of this compound treatment in various mouse xenograft models.
| Tumor Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes | Reference |
| MM.1S (Multiple Myeloma) | SCID | 3 mg/kg | Intravenous (IV) | Twice weekly for 2 weeks | Significant tumor growth inhibition (p=0.001) and prolonged survival (p<0.001) compared to vehicle. | Chauhan D, et al. (2013)[7] |
| DOHH-2 (Lymphoma) | Nude | 3 mg/kg | Intravenous (IV) | Twice weekly for 2 weeks | Significant tumor growth reduction (p<0.05) and prolonged survival (p=0.0144) compared to control. | Delforoush M, et al. (2016)[2][8] |
| Various Human Tumor Cell Lines | N/A | 5-8 mg/kg | Intravenous (IV) | Twice weekly for 2 weeks | Superior antitumor activity compared to equimolar melphalan. | Wickström M, et al. (2017)[1] |
| Various Human Tumor Cell Lines | N/A | 16 mg/kg | Intravenous (IV) | Single dose | Superior antitumor activity compared to equimolar melphalan. | Wickström M, et al. (2017)[1] |
Experimental Protocols
Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line, such as DOHH-2 lymphoma cells.[8][9][10]
Materials:
-
DOHH-2 human lymphoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Electric clippers
-
70% ethanol
-
Digital calipers
Procedure:
-
Cell Culture: Culture DOHH-2 cells in a T75 flask until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 10 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of sterile PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel) to achieve a final concentration of 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the hair from the right flank of the mouse.
-
Wipe the shaved area with 70% ethanol.
-
Gently lift the skin on the flank and insert a 27-gauge needle subcutaneously.
-
Slowly inject 100 µL of the cell suspension to form a subcutaneous bleb.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. This can take 1-3 weeks.
-
Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Dosage and Intravenous Administration
This protocol outlines the preparation and intravenous (tail vein) administration of this compound to tumor-bearing mice.
Materials:
-
This compound hydrochloride
-
Sterile vehicle for injection (e.g., saline or a suitable solubilizing agent for preclinical use)
-
Sterile syringes (e.g., 0.3-1.0 mL insulin (B600854) syringes) and needles (27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
This compound Preparation:
-
Note: The specific vehicle for preclinical this compound formulations is not consistently reported in the literature. A common approach for lipophilic drugs is to use a vehicle such as a solution containing DMSO, Cremophor EL, and saline. It is critical to perform small-scale solubility and stability tests and a tolerability study in a small cohort of animals before commencing a large-scale efficacy study.
-
On the day of injection, prepare a stock solution of this compound in a suitable sterile vehicle.
-
Dilute the stock solution to the final desired concentration (e.g., to deliver 3 mg/kg in a 100-200 µL injection volume). The final injection volume should be based on the mouse's body weight.
-
-
Animal Preparation and Intravenous Injection:
-
Weigh each mouse to calculate the precise injection volume.
-
Warm the mouse's tail using a heat lamp or by placing the mouse in a warming chamber for 5-10 minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Treatment Schedule:
This compound-Induced DNA Damage Response
The cytotoxic effect of this compound is mediated by the induction of DNA damage, which activates the Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (CHK1) signaling pathway.[5][6] This leads to cell cycle arrest and ultimately apoptosis.
References
- 1. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of this compound (J1)in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel alkylating agent this compound induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOHH2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: Melflufen and Bortezomib Combination Therapy in Multiple Myeloma In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate that targets aminopeptidases, which are overexpressed in multiple myeloma cells.[1] Its high lipophilicity allows for rapid cell uptake, followed by enzymatic hydrolysis that releases a hydrophilic alkylating payload, leading to irreversible DNA damage and apoptosis.[1][2] Bortezomib (B1684674) is a proteasome inhibitor that disrupts the ubiquitin-proteasome pathway, essential for the degradation of intracellular proteins.[3] This disruption leads to cell cycle arrest and apoptosis and is a cornerstone of multiple myeloma therapy.[3] Preclinical studies have demonstrated that combining this compound with bortezomib results in synergistic anti-myeloma activity, providing a strong rationale for investigating this combination in vitro to understand its mechanisms and potential for clinical application.[1][3] this compound has also shown efficacy in bortezomib-resistant multiple myeloma models, suggesting it may overcome resistance mechanisms.[1][4]
Data Presentation
The following tables provide a template for summarizing quantitative data from in vitro experiments evaluating the combination of this compound and bortezomib.
Table 1: Cytotoxicity of this compound and Bortezomib as Single Agents
| Cell Line | Drug | IC50 (nM) after 48h | IC50 (nM) after 72h |
| MM.1S | This compound | [Insert Data] | [Insert Data] |
| Bortezomib | [Insert Data] | *[Insert | |
| RPMI 8226 | This compound | [Insert Data] | [Insert Data] |
| Bortezomib | [Insert Data] | [Insert Data] | |
| U266 | This compound | [Insert Data] | [Insert Data] |
| Bortezomib | [Insert Data] | [Insert Data] |
Table 2: Synergy Analysis of this compound and Bortezomib Combination
| Cell Line | Combination Ratio (this compound:Bortezomib) | Combination Index (CI) at Fa 0.5 | Combination Index (CI) at Fa 0.75 | Combination Index (CI) at Fa 0.9 | Synergy Interpretation |
| MM.1S | [e.g., 1:5] | [Insert Data] | [Insert Data] | [Insert Data] | [Synergistic/Additive/Antagonistic] |
| RPMI 8226 | [e.g., 1:5] | [Insert Data] | [Insert Data] | [Insert Data] | [Synergistic/Additive/Antagonistic] |
| U266 | [e.g., 1:5] | [Insert Data] | [Insert Data] | [Insert Data] | [Synergistic/Additive/Antagonistic] |
| Fa: Fraction affected (e.g., 0.5 = 50% inhibition of cell viability). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: Induction of Apoptosis by this compound and Bortezomib Combination (72h)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| MM.1S | Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound [Conc.] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Bortezomib [Conc.] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Combination | [Insert Data] | [Insert Data] | [Insert Data] | |
| RPMI 8226 | Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound [Conc.] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Bortezomib [Conc.] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Combination | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226, U266)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at a density of 1 x 10^4 cells/well in 100 µL of culture medium in a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and bortezomib, both individually and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Add 100 µL of the drug dilutions or DMSO vehicle control to the respective wells.
-
Incubate for 48 or 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO control and determine IC50 values. Analyze combination data using the Chou-Talalay method to determine the Combination Index (CI).
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells from the viability experiment
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after 72 hours of treatment with this compound, bortezomib, or the combination.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
3. Western Blotting for Apoptosis-Related Proteins
This protocol assesses changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Proposed synergistic mechanism of this compound and bortezomib.
Caption: In vitro workflow for evaluating this compound and bortezomib.
Caption: Logical relationships in the study design. Caption: Logical relationships in the study design.
References
- 1. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncopeptides.com [oncopeptides.com]
- 3. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: this compound Shows Efficacy Against Bortezomib-Resistant Multiple Myeloma Models [ash.confex.com]
Application Notes and Protocols for Melflufen Treatment in 3D Spheroid Models of Multiple Myeloma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate that leverages the high expression of aminopeptidases in multiple myeloma (MM) cells for targeted delivery of a potent alkylating agent.[1][2] Its high lipophilicity allows for rapid cellular uptake, after which it is hydrolyzed by intracellular peptidases, releasing its hydrophilic alkylating payload.[1][3] This mechanism leads to a significant accumulation of the alkylator within the tumor cells, resulting in irreversible DNA damage and subsequent apoptosis.[4][5][6] this compound has demonstrated superior potency compared to traditional melphalan (B128) and has shown efficacy in both melphalan-sensitive and -resistant MM cell lines.[4][7]
Three-dimensional (3D) spheroid models of multiple myeloma offer a more physiologically relevant system to study tumor biology and drug response compared to traditional 2D cell culture. These models mimic the cell-cell interactions and nutrient/oxygen gradients found in vivo, providing a valuable platform for preclinical drug evaluation. This document provides detailed protocols for the formation of multiple myeloma spheroids, treatment with this compound, and subsequent analysis of cell viability and apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines (2D Culture)
| Cell Line | Type | This compound IC50 | Melphalan IC50 | Fold Difference | Reference |
| MM.1S | Dexamethasone-sensitive | ~1 µM | >10 µM | >10 | [4] |
| LR-5 | Melphalan-resistant | ~2 µM | >20 µM | >10 | [4] |
| AMO-1 TP53wt | p53 wild-type | 1 µM | 55 µM | 55 | [1] |
| JJN3 | - | ~5-fold lower than melphalan | - | ~5 | [8] |
| ALMC-1 | Light chain secreting | Low µM | Undeterminable | - | [8] |
| ALMC-2 | Light chain secreting | Low µM | Undeterminable | - | [8] |
Note: Data is derived from 2D culture experiments and serves as a baseline for 3D spheroid studies.
Table 2: Induction of Apoptosis by this compound in Multiple Myeloma Cell Lines (2D Culture)
| Cell Line | Treatment | Apoptosis Induction | Method | Reference |
| Multiple Myeloma Cell Lines Panel | This compound (24h) | Enhanced compared to melphalan | Annexin V/PI Staining | [9] |
| Multiple Myeloma Cell Lines | This compound (≥ 1 µM, 12h) | Caspase 3, 8, & 9 cleavage | Immunoblotting | [10] |
| Melphalan-sensitive & -resistant cells | This compound (2h exposure) | Irreversible DNA damage & cytotoxicity | TUNEL assay | [4][5] |
Experimental Protocols
Protocol 1: Formation of Multiple Myeloma 3D Spheroids
This protocol describes the generation of uniform, single spheroids in ultra-low attachment 96-well plates.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue
-
Ultra-low attachment 96-well round-bottom plates
Procedure:
-
Culture multiple myeloma cells in T-75 flasks with RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Resuspend the cells in fresh culture medium to a final concentration of 2.5 x 10^4 cells/mL.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed multiple myeloma spheroids with this compound.
Materials:
-
Pre-formed multiple myeloma spheroids in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove 100 µL of the medium from each well of the spheroid plate, being cautious not to disturb the spheroids.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Viability Assessment of 3D Spheroids using CellTiter-Glo® 3D Assay
This assay measures ATP as an indicator of cell viability.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assessment in 3D Spheroids by Flow Cytometry
This protocol involves the dissociation of spheroids into a single-cell suspension for subsequent analysis of apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound-treated spheroids
-
Trypsin-EDTA
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Carefully collect the spheroids from each well into microcentrifuge tubes.
-
Wash the spheroids with PBS.
-
Add Trypsin-EDTA and incubate at 37°C for 5-10 minutes, with gentle pipetting every 2 minutes to aid dissociation.
-
Neutralize the trypsin with culture medium containing FBS.
-
Centrifuge the cell suspension and wash the pellet with PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound's mechanism of action in multiple myeloma cells.
Caption: this compound-induced DNA damage response pathway.[4]
References
- 1. medrxiv.org [medrxiv.org]
- 2. This compound for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel alkylating agent this compound induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. The Peptide–Drug Conjugate this compound Modulates the Unfolded Protein Response of Multiple Myeloma and Amyloidogenic Plasma Cells and Induces Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating the Anti-Angiogenic Properties of Melflufen In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate that leverages the overexpression of aminopeptidases in cancer cells for targeted delivery of a potent alkylating agent, melphalan (B128).[1][2][3] Emerging evidence has highlighted the significant anti-angiogenic properties of this compound, presenting a dual mechanism of action that enhances its therapeutic potential.[2][4][5] Aminopeptidase N (APN/CD13), a key enzyme in the activation of this compound, is notably expressed on the surface of angiogenic endothelial cells.[3][4] This allows for the localized release of melphalan, which can inhibit critical processes in new blood vessel formation. In vitro studies have demonstrated that this compound can inhibit endothelial cell proliferation, migration, and the formation of capillary-like structures.[6][7] Furthermore, this compound has been shown to impede VEGF-dependent cell migration, a crucial step in angiogenesis.[2][4]
These application notes provide detailed protocols for key in vitro assays to investigate and quantify the anti-angiogenic effects of this compound.
Mechanism of this compound's Anti-Angiogenic Effect
This compound's lipophilic nature allows it to passively diffuse across cell membranes.[1] In endothelial cells expressing aminopeptidases, this compound is hydrolyzed, releasing the hydrophilic alkylating agent melphalan. This active metabolite becomes entrapped within the cell, leading to a high intracellular concentration that induces DNA damage and apoptosis, thereby inhibiting angiogenesis.
Proposed mechanism of this compound's anti-angiogenic activity.
Experimental Workflow
A systematic in vitro investigation of this compound's anti-angiogenic properties typically involves a series of assays to assess its impact on key endothelial cell functions.
General experimental workflow for in vitro angiogenesis assays.
Key In Vitro Angiogenesis Assays: Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
Prepare serial dilutions of this compound in EGM-2.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Proliferation Inhibition (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 0 |
| 0.1 | 1.02 ± 0.06 | 18.4 |
| 0.5 | 0.78 ± 0.05 | 37.6 |
| 1.0 | 0.55 ± 0.04 | 56.0 |
| 5.0 | 0.23 ± 0.03 | 81.6 |
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the directional migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
VEGF (as chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Culture HUVECs to 80-90% confluency.
-
Pre-treat HUVECs with various concentrations of this compound for 12-24 hours.
-
Harvest the pre-treated cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 600 µL of EGM-2 containing VEGF (e.g., 50 ng/mL) to the lower chamber of the 24-well plate.
-
Add 100 µL of the HUVEC suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
Data Presentation:
| This compound (µM) | Migrated Cells per Field (Mean ± SD) | Migration Inhibition (%) |
| 0 (Vehicle) | 152 ± 12 | 0 |
| 0.1 | 118 ± 9 | 22.4 |
| 0.5 | 75 ± 7 | 50.7 |
| 1.0 | 41 ± 5 | 73.0 |
| 5.0 | 15 ± 3 | 90.1 |
Endothelial Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Matrigel® Basement Membrane Matrix
-
24-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with 250 µL of Matrigel® per well and incubate at 37°C for 30-60 minutes to allow for solidification.[8][9]
-
Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of this compound at a density of 2 x 10⁴ cells per well.
-
Gently add the cell suspension onto the solidified Matrigel®.
-
Incubate for 4-12 hours at 37°C.
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.
-
Calculate the percentage of tube formation inhibition relative to the vehicle control.
Data Presentation:
| This compound (µM) | Number of Branch Points (Mean ± SD) | Tube Formation Inhibition (%) |
| 0 (Vehicle) | 85 ± 7 | 0 |
| 0.1 | 62 ± 5 | 27.1 |
| 0.5 | 38 ± 4 | 55.3 |
| 1.0 | 19 ± 3 | 77.6 |
| 5.0 | 5 ± 2 | 94.1 |
This compound's Interference with VEGF Signaling
This compound's inhibitory effect on VEGF-dependent migration suggests an interference with the VEGF signaling pathway. While the precise downstream targets of the alkylating metabolite melphalan in this context are still under investigation, it is plausible that the induced DNA damage and cellular stress disrupt key signaling cascades essential for endothelial cell migration and proliferation.
Hypothesized interference of this compound with VEGF signaling.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the anti-angiogenic properties of this compound. The data generated from these experiments can offer valuable insights into its mechanism of action and support its further development as a dual-acting anticancer agent. The observed inhibition of endothelial cell proliferation, migration, and tube formation at concentrations lower than those required for direct cytotoxicity in some tumor cells underscores the potent anti-angiogenic potential of this compound.[4] Further investigation into the specific molecular targets of this compound's active metabolite within the VEGF signaling cascade will be crucial for a comprehensive understanding of its anti-angiogenic effects.
References
- 1. Mechanism of action - Oncopeptides [oncopeptides.com]
- 2. This compound: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - a peptidase-potentiated alkylating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel alkylating prodrug this compound (J1) inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
Preclinical Evaluation of Melflufen and Daratumumab Combination Therapy in Multiple Myeloma Models
Application Notes and Protocols for Researchers
Introduction
This document provides detailed application notes and experimental protocols for the preclinical evaluation of melflufen in combination with daratumumab for the treatment of multiple myeloma (MM). This compound (melphalan flufenamide) is a first-in-class peptide-drug conjugate that selectively delivers an alkylating agent to tumor cells, while daratumumab is a human monoclonal antibody targeting CD38, a transmembrane glycoprotein (B1211001) highly expressed on MM cells. The combination of these two agents with distinct mechanisms of action presents a promising therapeutic strategy for MM. This compound induces DNA damage and apoptosis in a p53-independent manner, and has shown potent cytotoxicity in chemoresistant cell lines.[1][2] Daratumumab mediates tumor cell lysis through various immune-mediated mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and antibody-dependent cellular phagocytosis (ADCP).[3][4]
These notes are intended for researchers, scientists, and drug development professionals investigating novel combination therapies for multiple myeloma. The provided protocols and data summaries are based on preclinical studies of the individual agents and are intended to serve as a guide for designing and executing combination studies.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human multiple myeloma cell lines after 24-hour exposure, as determined by MTT assay.[5][6]
| Cell Line | Description | This compound IC50 (µM) |
| MM.1S | Dexamethasone-sensitive | ~0.5 |
| INA-6 | IL-6 dependent | ~0.8 |
| ANBL-6.WT | Bortezomib-sensitive | ~1.0 |
| ANBL-6.BR | Bortezomib-resistant | ~1.2 |
| MM.1R | Dexamethasone-resistant | ~1.5 |
| RPMI-8226 | Melphalan-sensitive | ~2.0 |
| LR-5 | Melphalan-resistant | ~2.5 |
| ARP1 | - | ~2.8 |
| Dox-40 | Doxorubicin-resistant | ~3.0 |
Table 2: In Vivo Antitumor Activity of this compound in a Human Multiple Myeloma Xenograft Model
This table presents the tumor growth inhibition observed in a subcutaneous xenograft model of MM.1S human multiple myeloma cells in immunodeficient mice.[7]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 5 mg/kg, IV, weekly | Significant inhibition |
| Melphalan | Equimolar dose to this compound | Less potent than this compound |
Note: Specific percentage of tumor growth inhibition for this compound requires access to the full dataset from the cited preclinical studies. The available information indicates superior efficacy compared to melphalan.
Table 3: Daratumumab-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) against Multiple Myeloma Cell Lines
The following table summarizes the ADCC activity of daratumumab against various CD38+ multiple myeloma cell lines. Cytotoxicity is typically measured by chromium-51 (B80572) release assay or flow cytometry-based methods.
| Target Cell Line | Effector Cells | E:T Ratio | Daratumumab Concentration | % Specific Lysis |
| RPMI-8226 | NK cells | 10:1 | 1 µg/mL | Variable |
| LP-1 | NK-92 CD16a | 5:1 | 10 µg/mL | Significant |
| U266 | NK cells | 10:1 | 1 µg/mL | Moderate |
| OPM-2 | NK cells | 10:1 | 1 µg/mL | Low |
Note: The percentage of specific lysis is dependent on the specific experimental conditions, including the source of effector cells and the assay used. The data presented here are qualitative summaries from the literature.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound and/or daratumumab on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Daratumumab
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and/or daratumumab in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. For combination studies, add both drugs to the same wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells following treatment with this compound and/or daratumumab.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Daratumumab
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with the desired concentrations of this compound and/or daratumumab for the indicated time period (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol is to assess the ability of daratumumab to induce ADCC against multiple myeloma cells.
Materials:
-
CD38-positive multiple myeloma target cells
-
Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells as effector cells
-
Daratumumab and isotype control antibody
-
Calcein-AM or Chromium-51
-
96-well U-bottom plates
-
Plate reader or gamma counter
Procedure:
-
Label the target multiple myeloma cells with Calcein-AM or Chromium-51 according to the manufacturer's instructions.
-
Wash the labeled target cells and resuspend them in complete medium.
-
Plate the target cells in a 96-well U-bottom plate.
-
Add serial dilutions of daratumumab or isotype control antibody to the wells.
-
Add effector cells (PBMCs or NK cells) at the desired effector-to-target (E:T) ratio.
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the release of Calcein-AM (fluorescence) or Chromium-51 (radioactivity) in the supernatant.
-
Calculate the percentage of specific lysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in multiple myeloma cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Frontiers | Daratumumab for the Treatment of Multiple Myeloma [frontiersin.org]
- 5. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Melflufen-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate that leverages aminopeptidases, often overexpressed in cancer cells, to release a potent alkylating agent, melphalan (B128), intracellularly. This targeted delivery mechanism leads to rapid and irreversible DNA damage and apoptosis in malignant cells.[1][2][3] The development of cancer cell lines with acquired resistance to this compound is a critical step in understanding potential clinical resistance mechanisms, identifying new therapeutic targets to overcome resistance, and for the preclinical evaluation of novel combination therapies.
These application notes provide a comprehensive guide to establishing and characterizing this compound-resistant cancer cell lines in vitro.
Data Presentation
Table 1: Cytotoxicity of this compound in this compound-Sensitive (Parental) Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | ~0.5 - 1.0 | [1] |
| RPMI-8226 | Multiple Myeloma | ~0.5 - 3.0 | [1] |
| INA-6 | Multiple Myeloma | Data not specified | [4] |
| MM.1R (Dexamethasone-resistant) | Multiple Myeloma | Data not specified | [4] |
| Dox-40 (Doxorubicin-resistant) | Multiple Myeloma | Data not specified | [4] |
| ARP-1 | Multiple Myeloma | Data not specified | [4] |
| ANBL-6 | Multiple Myeloma | Data not specified | [4] |
| LR-5 (Melphalan-resistant) | Multiple Myeloma | ~0.5 - 3.0 | [1] |
| D492HER2 | Breast Cancer | ~1.0 | [5] |
| MDA-MB-231 | Breast Cancer | Data not specified | [5] |
Table 2: Characterization of this compound-Resistant Cancer Cell Lines (Template)
This table provides a template for presenting data upon the successful establishment of this compound-resistant cell lines. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Fold Change in Aminopeptidase Expression | Notes on DNA Damage Response |
| [Cell Line Name]-MelfuR | [Value] | [Value] | [Value] | [Value] | [e.g., Upregulation of FANCD2, RAD51] |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cancer Cell Lines
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2- to 3-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Generation of this compound-Resistant Cancer Cell Lines by Incremental Dose Escalation
Objective: To establish a this compound-resistant cancer cell line through continuous exposure to gradually increasing concentrations of the drug.[6][7]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initiation of Treatment: Begin by treating the parental cell line with this compound at a concentration equal to its IC10 or IC20, as determined in Protocol 1.
-
Monitoring and Subculturing: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. Once the cells reach 70-80% confluency and exhibit a stable growth rate, subculture them.
-
Dose Escalation: In the subsequent passage, increase the concentration of this compound by a factor of 1.5 to 2. Continue this stepwise increase in drug concentration with each passage, ensuring the cell population has recovered and is actively proliferating before the next dose escalation.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This is crucial for safekeeping in case of cell death at higher concentrations.
-
Establishment of Resistance: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental line.
-
Stabilization of the Resistant Line: Once the desired level of resistance is achieved, maintain the resistant cell line in a continuous culture with the high concentration of this compound for several passages to ensure the stability of the resistant phenotype.
Protocol 3: Characterization of this compound-Resistant Phenotype
Objective: To confirm and characterize the this compound-resistant phenotype.
Procedure:
-
IC50 Determination in Resistant Cells: Perform the IC50 determination assay as described in Protocol 1 on the newly established resistant cell line and compare it to the parental cell line. Calculate the Resistance Index (RI).
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 10-20 passages). Periodically re-determine the IC50 to see if the resistance is maintained or lost in the absence of selective pressure.
-
Cross-Resistance Profile: Evaluate the sensitivity of the this compound-resistant cell line to other chemotherapeutic agents, particularly other alkylating agents like melphalan and drugs with different mechanisms of action, to determine the cross-resistance profile.
-
Molecular Characterization:
-
Gene Expression Analysis: Use techniques like qRT-PCR or RNA sequencing to analyze the expression levels of genes potentially involved in this compound resistance, such as those encoding aminopeptidases (e.g., ANPEP (CD13), RNPEP) and enzymes involved in DNA damage repair pathways (e.g., BRCA1, ATM, CHEK2).[8][9]
-
Protein Expression Analysis: Employ Western blotting or flow cytometry to investigate changes in the protein levels of aminopeptidases and key proteins in the DNA damage response pathway (e.g., γH2AX, p53).
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for establishing this compound-resistant cell lines.
References
- 1. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel alkylating agent this compound induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PB2071: SENSITIVITY OF MULTIPLE MYELOMA TO this compound ASSOCIATES WITH DECREASED P53 ACTIVITY AND ENRICHMENT OF DNA DAMAGE REPAIR PATHWAY GENES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: this compound Shows Efficacy Against Bortezomib-Resistant Multiple Myeloma Models [ash.confex.com]
Troubleshooting & Optimization
Melflufen In Vitro Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing in vitro experiments using Melflufen (melphalan flufenamide). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class peptide-drug conjugate that leverages the overexpression of aminopeptidases in cancer cells for targeted delivery of a cytotoxic payload.[1][2][3] Due to its high lipophilicity, this compound readily penetrates cell membranes.[4][5] Once inside the cell, it is rapidly hydrolyzed by aminopeptidases, releasing the hydrophilic alkylating agent melphalan.[4][6] This process leads to a high intracellular concentration of melphalan, which induces irreversible DNA damage and subsequent apoptosis (programmed cell death).[5][7]
Q2: What is the appropriate concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is cell-line dependent. However, most cell lines exhibit sensitivity in the sub-micromolar to low micromolar range. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, IC50 values for hematological and solid tumor cell lines typically range from nanomolar to low micromolar concentrations.
Q3: How should I prepare this compound for in vitro use?
This compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute this compound in a small amount of a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that could cause toxicity (typically ≤ 0.5%).
Q4: How stable is this compound in cell culture medium?
This compound is relatively stable in cell culture medium, with a reported degradation half-life of approximately 2 hours. However, for longer incubation periods, it is advisable to consider the stability of the compound and refresh the medium with freshly prepared this compound if necessary.
Q5: What are the key cellular pathways affected by this compound?
This compound's primary mechanism involves the induction of DNA damage. This triggers the DNA damage response (DDR) pathway, characterized by the phosphorylation of H2AX (to form γ-H2AX) and the activation of ATR and CHK1.[2][8] Ultimately, this leads to the activation of apoptotic pathways, involving the cleavage of caspases and Poly (ADP-ribose) polymerase (PARP).[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed | 1. Low aminopeptidase (B13392206) activity in the cell line. 2. Incorrect this compound concentration. 3. Insufficient incubation time. 4. This compound degradation. | 1. Confirm aminopeptidase expression in your cell line. Consider using a positive control cell line with known high aminopeptidase activity. 2. Perform a wider dose-response curve to identify the sensitive range. 3. Increase the incubation time (e.g., 48 or 72 hours). 4. Prepare fresh this compound dilutions for each experiment. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| IC50 value is significantly different from published data | 1. Different cell line passage number or source. 2. Variations in experimental conditions (e.g., cell density, incubation time). 3. Different assay used to measure viability. | 1. Use cell lines from a reputable source and keep passage numbers low. 2. Standardize your protocol and ensure consistency across experiments. 3. Be aware that different viability assays (e.g., MTT, CellTiter-Glo) can yield different IC50 values. |
| Cell viability is over 100% at low this compound concentrations | 1. A stimulatory effect at low doses (hormesis). 2. Technical artifact of the assay. | 1. This can sometimes be observed. Report the data as is and focus on the inhibitory concentrations. 2. Ensure proper background subtraction and check for any interference of this compound with the assay reagents. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hematological Malignancies | |||
| MM.1S | Multiple Myeloma | <0.5 | [8] |
| RPMI-8226 | Multiple Myeloma | ~0.5 - 3 | [8] |
| LR-5 (Melphalan-resistant) | Multiple Myeloma | ~0.5 - 3 | [8] |
| U-937 | Lymphoma | 0.13 | |
| NCI-H929 | Multiple Myeloma | 0.44 | |
| Solid Tumors | |||
| NCI-H69 | Small-Cell Lung Cancer | 0.064 | |
| NCI-H23 | Non-Small-Cell Lung Cancer | 7.6 | |
| A549 | Non-Small-Cell Lung Cancer | >10 | |
| SK-OV-3 | Ovarian Cancer | 0.25 | |
| 786-O | Renal Cell Cancer | >10 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for this compound cytotoxicity assay.
Caption: this compound-induced DNA damage signaling.
References
- 1. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. A novel alkylating agent this compound induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Outcomes of this compound Treatment in Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Melflufen Technical Support Center: Troubleshooting Solubility and Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Melflufen solubility and stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or melphalan (B128) flufenamide, is a first-in-class peptide-drug conjugate designed to target and kill cancer cells. Due to its high lipophilicity, it rapidly penetrates cell membranes.[1][2] Once inside the cell, it is hydrolyzed by intracellular peptidases, which are often overexpressed in tumor cells, to release the hydrophilic alkylating agent melphalan.[2][3] This mechanism leads to a high intracellular concentration of melphalan, causing irreversible DNA damage and subsequent cancer cell death.[1][3]
Q2: What are the general solubility characteristics of this compound?
This compound hydrochloride is a crystalline solid that is practically insoluble in water but freely soluble in dimethyl sulfoxide (B87167) (DMSO).[4] Due to its hydrophobic nature, it is prone to precipitation when introduced into aqueous solutions like cell culture media.[5]
Q3: How stable is this compound in cell culture media?
This compound is relatively unstable in aqueous-based solutions. It has a degradation half-life of approximately 2 hours in cell growth medium.[1] Therefore, it is crucial to use freshly prepared this compound solutions for experiments to ensure accurate and reproducible results.[4]
Q4: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is 100% anhydrous DMSO.[4][5] A high-concentration stock solution (e.g., 10-100 mM) should be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: How does fetal bovine serum (FBS) affect this compound in culture media?
Fetal bovine serum (FBS) contains various proteins, lipids, and other molecules that can interact with experimental compounds.[6][7] While specific data on this compound-FBS interactions is limited, serum components can potentially bind to hydrophobic drugs, affecting their availability and stability.[8] It is advisable to perform stability and solubility tests in the complete cell culture medium, including the same concentration of FBS that will be used in the experiments.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media
Symptoms: The culture medium turns cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. This "crashing out" is common for hydrophobic compounds.[5] | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause a rapid solvent exchange, leading to precipitation.[5] | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently vortexing the medium.[5] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[5] |
| High DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] This may necessitate preparing a more dilute initial stock solution. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms: The this compound-containing medium is clear initially, but a precipitate forms after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound has a half-life of about 2 hours in culture medium and degrades over time.[1] Degradation products may be less soluble. | Prepare fresh this compound-containing media immediately before each experiment or media change. For long-term experiments, consider replenishing the media with freshly prepared this compound at appropriate intervals. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, potentially exceeding this compound's solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for extended experiments. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | If feasible, test the solubility and stability of this compound in different basal media formulations to identify one that is more compatible. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium. If a significant pH shift is observed, consider using a buffered medium or adjusting the media refreshment schedule. |
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (4.67 mM) | [4] |
| Solubility in PBS | 1 mg/mL (1.87 mM) with heating to 60°C | [4] |
| Half-life in Cell Growth Medium | ~ 2 hours | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Culture Media
This protocol is adapted from standard kinetic solubility assay procedures and is designed to determine the maximum soluble concentration of this compound in a specific cell culture medium.[5]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
Sterile 1.5 mL microcentrifuge tubes
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial 2-fold dilution of the this compound stock solution in DMSO.
-
Add to Media: In a separate 96-well plate, add 198 µL of pre-warmed complete culture medium to each well. Add 2 µL of each this compound-DMSO dilution to the corresponding wells (this results in a 1:100 dilution and a final DMSO concentration of 1%). Include a DMSO-only control.
-
Incubate: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Observe and Measure:
-
Visually inspect the wells for precipitation at 0, 2, 6, and 24 hours.
-
For a quantitative measurement, read the absorbance of the plate at 600 nm at the same time points. An increase in absorbance compared to the DMSO control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum kinetic solubility under these conditions.
Protocol 2: Stability Assessment by HPLC
This protocol provides a framework for assessing the stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
0.1% Formic acid or other appropriate mobile phase modifier
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in complete culture medium at a known concentration (e.g., 10 µM).
-
Incubation: Incubate the solution at 37°C in a 5% CO₂ incubator.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot of the solution.
-
Sample Preparation:
-
Immediately stop the degradation by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate this compound from its degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 7. Fetal bovine serum: how to leave it behind in the pursuit of more reliable science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Melflufen-Induced Hematological Toxicities in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hematological toxicities associated with Melflufen (melphalan flufenamide) in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hematological toxicities in animal models?
A1: this compound is a peptide-drug conjugate that targets aminopeptidases, which are overexpressed in cancer cells, to deliver an alkylating agent payload.[1][2] This mechanism allows for targeted cytotoxicity within tumor cells.[2] Preclinical and clinical studies have consistently shown that the primary dose-limiting toxicities of this compound are hematological.[1][3] Researchers can expect to observe:
-
Neutropenia: A significant decrease in neutrophil counts.
-
Thrombocytopenia: A reduction in platelet counts.
-
Anemia: A decrease in red blood cell counts and hemoglobin levels.
These toxicities are a direct consequence of the myelosuppressive nature of the alkylating agent released by this compound.
Q2: How should I monitor for hematological toxicities during my this compound animal study?
A2: Regular and consistent monitoring of hematological parameters is critical. A typical monitoring schedule involves collecting peripheral blood samples at baseline (before this compound administration) and then at regular intervals post-treatment. The frequency of monitoring will depend on the experimental design, but a common approach is to collect blood at the expected nadir (lowest point) of blood cell counts and during the recovery phase.
A recommended monitoring workflow is as follows:
Q3: What are the key parameters to analyze in a Complete Blood Count (CBC)?
A3: When analyzing CBC data from your animal models, focus on the following key parameters:
| Parameter | Indication of Toxicity |
| White Blood Cell (WBC) Count | A general indicator of immune system health. |
| Absolute Neutrophil Count (ANC) | A critical measure of neutropenia and risk of infection. |
| Platelet Count (PLT) | Essential for assessing thrombocytopenia and bleeding risk. |
| Red Blood Cell (RBC) Count | Used to evaluate the degree of anemia. |
| Hemoglobin (HGB) | A primary indicator of oxygen-carrying capacity and anemia. |
| Hematocrit (HCT) | The percentage of blood volume occupied by red blood cells. |
It is crucial to compare post-treatment values to baseline levels for each animal and to include a vehicle-treated control group to account for any experimental variability.
Troubleshooting Guides
Issue 1: Severe Neutropenia Observed in Study Animals
Symptoms:
-
Absolute Neutrophil Count (ANC) falls significantly below the normal reference range for the specific mouse strain.
-
Animals may show signs of infection, such as lethargy, ruffled fur, or weight loss.
Troubleshooting Steps:
-
Confirm Neutropenia: Re-run the CBC to confirm the low ANC. Perform a manual differential count on a blood smear to verify the automated results.
-
Assess Severity: Grade the neutropenia based on established preclinical toxicology grading systems.
-
Implement Supportive Care:
-
Granulocyte Colony-Stimulating Factor (G-CSF): Administration of G-CSF (e.g., filgrastim) or its long-acting form, pegfilgrastim, can be used to stimulate neutrophil production and accelerate recovery.[4][5]
-
Prophylactic Antibiotics: If signs of infection are present or if neutropenia is profound and prolonged, consult with a veterinarian regarding the use of broad-spectrum antibiotics.
-
-
Dose Modification for Subsequent Cycles: If your study involves multiple cycles of this compound, consider a dose reduction for animals that experienced severe neutropenia. A 25-50% dose reduction is a common starting point, but this should be optimized for your specific model and study objectives.
Issue 2: Significant Thrombocytopenia and Bleeding Events
Symptoms:
-
Platelet count drops to critical levels.
-
Observation of petechiae, ecchymosis (bruising), or spontaneous bleeding (e.g., from the nose or rectum).
Troubleshooting Steps:
-
Verify Platelet Count: Ensure the low platelet count is not due to platelet clumping in the blood sample. A review of the blood smear is recommended.
-
Monitor for Bleeding: Perform daily clinical observations to check for any signs of bleeding.
-
Consider Supportive Care:
-
Thrombopoietin Receptor Agonists (TPO-RAs): While not as routinely used in preclinical supportive care as G-CSF, TPO-RAs like romiplostim and eltrombopag (B601689) have been shown to stimulate platelet production.[6][7] Their use should be carefully considered and may require pilot studies to determine efficacy and optimal dosing in your model.
-
Platelet Transfusions: In critical situations and if facilities are available, platelet transfusions can be administered, though this is technically challenging in small rodents.
-
-
Future Dose Adjustments: For subsequent treatment cycles, a dose reduction of this compound is strongly recommended for animals that experienced severe thrombocytopenia.
Issue 3: Progressive Anemia Developing Over Time
Symptoms:
-
Gradual decrease in hemoglobin and hematocrit over several days or weeks.
-
Animals may appear pale (especially in the ears and paws) and exhibit lethargy or reduced activity.
Troubleshooting Steps:
-
Confirm Anemia: Track hemoglobin and hematocrit levels over time.
-
Rule Out Other Causes: Ensure the anemia is not due to blood loss from frequent sampling or other experimental procedures.
-
Supportive Care with Erythropoiesis-Stimulating Agents (ESAs):
-
Erythropoietin (EPO) or Darbepoetin alfa: Administration of an ESA can stimulate red blood cell production.[8][9] Treatment should be initiated when hemoglobin levels drop significantly and continued until recovery.
-
Iron Supplementation: Ensure animals have adequate iron stores, as ESAs are most effective when iron is not a limiting factor.
-
-
Dose Modification Strategy: If anemia is severe and impacting the well-being of the animals, a dose reduction of this compound in subsequent cycles should be considered.
Experimental Protocols
Protocol 1: Administration of G-CSF for Chemotherapy-Induced Neutropenia in Mice
Materials:
-
Recombinant murine or human G-CSF (Filgrastim)
-
Sterile, pyrogen-free saline or PBS
-
Insulin syringes (or similar for accurate low-volume dosing)
Procedure:
-
Reconstitution: Reconstitute lyophilized G-CSF according to the manufacturer's instructions to a known concentration.
-
Dosing: A common dose range for G-CSF in mice is 5-10 µg/kg, administered subcutaneously (SC) once or twice daily.[4] The optimal dose may need to be determined empirically.
-
Administration Schedule: Begin G-CSF administration 24 hours after this compound treatment. Continue daily injections for 3-5 days or until the neutrophil count has recovered to baseline levels.
-
Monitoring: Collect blood samples for CBC analysis before initiating G-CSF and every 1-2 days during treatment to monitor the neutrophil response.
Protocol 2: Bone Marrow Aspiration and Analysis
Purpose: To assess the impact of this compound on hematopoietic stem and progenitor cells (HSPCs).
Procedure Outline:
-
Euthanasia and Bone Collection: Euthanize the mouse and dissect the femurs and tibias.
-
Bone Marrow Flushing: Cut the ends of the bones and flush the marrow cavity with sterile PBS or appropriate buffer using a syringe and needle.
-
Cell Suspension Preparation: Create a single-cell suspension by gently passing the bone marrow through a cell strainer.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an appropriate lysis buffer.
-
Cell Counting and Viability: Determine the total number of viable bone marrow cells.
-
Flow Cytometry Analysis: Stain the cells with a cocktail of fluorescently-labeled antibodies to identify and quantify different hematopoietic populations (e.g., LSK cells, myeloid and erythroid progenitors).
Data Presentation
Table 1: Example of Hematological Monitoring Data in a this compound Mouse Study
| Treatment Group | Day | ANC (x10³/µL) | Platelets (x10³/µL) | Hemoglobin (g/dL) |
| Vehicle | 0 | 2.5 ± 0.4 | 850 ± 120 | 14.2 ± 0.8 |
| 7 | 2.3 ± 0.5 | 820 ± 110 | 14.0 ± 0.7 | |
| This compound (X mg/kg) | 0 | 2.6 ± 0.3 | 870 ± 130 | 14.5 ± 0.9 |
| 7 | 0.4 ± 0.1 | 250 ± 50 | 11.5 ± 1.2 | |
| This compound + G-CSF | 0 | 2.4 ± 0.4 | 860 ± 125 | 14.3 ± 0.8 |
| 7 | 1.8 ± 0.6# | 260 ± 60 | 11.7 ± 1.1* |
Data are represented as Mean ± SD. \p < 0.05 vs. Vehicle. #p < 0.05 vs. This compound alone.*
Signaling Pathway
This compound's mechanism of action involves its uptake into tumor cells and subsequent enzymatic cleavage, leading to the intracellular release of a cytotoxic alkylating agent. This agent then causes DNA damage, leading to apoptosis.
By following these guidelines, researchers can better anticipate, monitor, and manage the hematological toxicities associated with this compound in their animal models, thereby improving the welfare of the animals and ensuring the integrity and reliability of their experimental data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the use of this compound (melphalan flufenamide) in relapsed or refractory multiple myeloma: recommendations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic Properties of Granulocyte Colony-Stimulating Factor/Immunoglobulin (G-CSF/IgG-Fc) Fusion Proteins in Normal and Neutropenic Rodents | PLOS One [journals.plos.org]
- 6. TPO receptor agonist for chronic idiopathic thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombopoietin Receptor Agonists for Thrombocytopenia in Pediatric Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. Regulated expression of erythropoietin from an AAV vector safely improves the anemia of beta-thalassemia in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Melflufen Cytotoxicity Assays
Welcome to the Technical Support Center for Melflufen cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting unexpected results during their in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, or melphalan (B128) flufenamide, is a first-in-class peptide-drug conjugate (PDC). Its high lipophilicity allows it to readily penetrate tumor cells.[1] Inside the cell, it is hydrolyzed by aminopeptidases, which are often overexpressed in cancer cells, to release its hydrophilic alkylating agent payload, melphalan.[1][2] This active metabolite becomes entrapped within the cell, leading to high intracellular concentrations, irreversible DNA damage, and subsequent apoptosis.[1][2] This cytotoxic effect is largely independent of the tumor suppressor protein p53.[3]
Q2: Why am I observing lower than expected cytotoxicity with this compound in my cell line?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Low Aminopeptidase (B13392206) Activity: this compound requires enzymatic cleavage by aminopeptidases to become active.[1][2] Cell lines with inherently low or downregulated aminopeptidase expression will be less efficient at activating the drug, leading to reduced cytotoxicity.[4][5]
-
Drug Efflux: While this compound's design helps to circumvent resistance related to drug transporters for uptake, it is still possible that some cell lines may actively efflux the drug before it can be hydrolyzed.
-
Enhanced DNA Repair: Although this compound is known to induce irreversible DNA damage, some cancer cells possess highly efficient DNA repair mechanisms that could partially mitigate the drug's effects.[2]
-
Experimental Variability: Inconsistent cell seeding density, errors in drug concentration preparation, or issues with the cytotoxicity assay itself can all lead to apparently low efficacy.
Q3: The IC50 value I obtained for this compound is significantly different from published values. What could be the reason?
Discrepancies in IC50 values can arise from several sources:
-
Cell Line Differences: The sensitivity to this compound can vary significantly between different cancer cell lines.[1][2] This can be due to variations in aminopeptidase expression levels, proliferation rates, and genetic makeup.[2]
-
Assay Method: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT vs. total protein in SRB). The choice of assay can influence the calculated IC50 value.
-
Experimental Conditions: Factors such as cell passage number, seeding density, incubation time, and serum concentration in the culture medium can all impact the apparent cytotoxicity of a compound.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.
Q4: I am seeing high variability between my replicate wells. What are the common causes?
High variability in cytotoxicity assays is a common issue and can be attributed to:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability. Ensure a homogenous cell suspension and careful pipetting.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Pipetting Errors: Inaccurate pipetting of the drug or assay reagents can lead to significant well-to-well differences.
-
Incomplete Solubilization: In assays like MTT, incomplete dissolution of the formazan (B1609692) crystals before reading the absorbance can cause high variability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound cytotoxicity assays.
| Observed Problem | Potential Cause | Recommended Action |
| Low or No Cytotoxicity | 1. Low aminopeptidase activity in the cell line. | - Measure the aminopeptidase activity in your cell line using a commercially available kit. - As a positive control, test this compound on a cell line known to have high aminopeptidase expression (e.g., a multiple myeloma cell line). |
| 2. Incorrect drug concentration. | - Verify the calculations for your stock solution and serial dilutions. - Use a freshly prepared drug solution for each experiment. | |
| 3. Sub-optimal assay conditions. | - Optimize the cell seeding density and incubation time for your specific cell line. | |
| High IC50 Value | 1. Cell line is resistant to this compound. | - Investigate the expression levels of key aminopeptidases in your cell line. - Consider performing a DNA damage response assay to assess the extent of DNA repair. |
| 2. Short drug exposure time. | - Increase the incubation time with this compound to allow for sufficient drug uptake and activation. Washout experiments have shown that a brief exposure is often sufficient to induce irreversible damage.[2] | |
| High Variability Between Replicates | 1. Inconsistent cell seeding. | - Ensure a single-cell suspension before plating. - Gently mix the cell suspension between plating each set of replicates. |
| 2. Pipetting inaccuracies. | - Use calibrated pipettes and practice consistent pipetting techniques. - For serial dilutions, prepare a sufficient volume to avoid errors from pipetting very small volumes. | |
| 3. Edge effects. | - Avoid using the outer wells of the 96-well plate for experimental samples. | |
| Inconsistent Results Between Experiments | 1. Variation in cell health or passage number. | - Use cells within a consistent and narrow range of passage numbers. - Regularly check for and treat any potential cell culture contamination (e.g., mycoplasma). |
| 2. Different lots of reagents. | - Use the same lot of media, serum, and assay reagents for a set of comparable experiments. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Melphalan IC50 (µM) | Fold Difference | Reference |
| Hematological Malignancies | |||||
| RPMI-8226 | Multiple Myeloma | ~0.5 - 3 | >10 | >10 | [2][6] |
| MM.1S | Multiple Myeloma | ~0.5 - 1 | ~5 | ~10 | [2] |
| LR-5 (Melphalan-resistant) | Multiple Myeloma | ~3 | >100 | >33 | [2][6] |
| U-937 | Lymphoma | 0.44 | - | - | [1] |
| CCRF-CEM | T-cell Leukemia | 0.13 | - | - | [1] |
| Solid Tumors | |||||
| NCI-H69 | Small-cell Lung Cancer | 0.064 | - | - | [1] |
| NCI-H23 | Non-small-cell Lung Cancer | 7.6 | - | - | [1] |
| Average (24 solid tumor cell lines) | Various | 0.41 | 18 | 44 | [1] |
Note: IC50 values can vary based on experimental conditions. This table is for comparative purposes.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
SRB (Sulforhodamine B) Assay
This assay measures cell density based on the measurement of total cellular protein content.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plate four times with slow-running tap water. Remove excess water by gently tapping the plate on a paper towel.
-
Allow the plate to air-dry completely at room temperature.
-
-
SRB Staining:
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air-dry.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Aminopeptidase Activity Assay (Fluorometric)
This protocol is a general guideline based on commercially available kits.
-
Sample Preparation:
-
Harvest approximately 2-5 x 10^6 cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in 250 µL of ice-cold assay buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Standard Curve Preparation:
-
Prepare a standard curve using the provided fluorescent standard (e.g., AFC) according to the kit's instructions.
-
-
Assay Reaction:
-
Add your cell lysate to the wells of a 96-well plate.
-
If using an inhibitor control, pre-incubate the lysate with the inhibitor.
-
Initiate the reaction by adding the aminopeptidase substrate to each well.
-
-
Measurement:
-
Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 384/502 nm) for 30-60 minutes at 37°C.
-
-
Calculation:
-
Calculate the aminopeptidase activity based on the rate of fluorescence increase and the standard curve.
-
Visualizations
Caption: this compound's mechanism of action.
References
- 1. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Multifactorial resistance to aminopeptidase inhibitor prodrug CHR2863 in myeloid leukemia cells: down-regulation of carboxylesterase 1, drug sequestration in lipid droplets and pro-survival activation ERK/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Melflufen degradation in experimental setups
This guide provides researchers, scientists, and drug development professionals with strategies to handle Melflufen (melphalan flufenamide) in experimental setups and minimize its unintended degradation. The following information is intended to troubleshoot common issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing variable or lower-than-expected efficacy. What could be the cause?
A1: Variability in this compound's efficacy can stem from its inherent chemical and biological properties. Key factors include:
-
Enzymatic Degradation: this compound is a prodrug designed to be hydrolyzed by intracellular aminopeptidases and esterases to release its active metabolite, melphalan (B128).[1][2] If your experimental system (e.g., cell culture medium with serum, cell lysates) contains these enzymes, this compound can be prematurely degraded. This compound has a half-life of approximately 2 hours in cell growth medium.[3]
-
Short Half-Life in Solution: Due to its susceptibility to enzymatic hydrolysis, the effective concentration of this compound can decrease over the course of a long experiment.[3] For optimal results, short exposure times are recommended, as a 30-minute treatment can be sufficient to achieve a maximal effect in tumor cells.[3]
-
Preparation of Working Solutions: It is crucial to prepare fresh working solutions of this compound in your experimental medium immediately before use to ensure accurate dosing.[4]
Q2: What is the primary mechanism of this compound degradation I should be aware of?
A2: The primary "degradation" pathway for this compound is its intended mechanism of action: enzymatic hydrolysis.[5] this compound's high lipophilicity allows it to rapidly cross cell membranes.[6] Once inside the cell, it is cleaved by aminopeptidases (like aminopeptidase (B13392206) N) and esterases, which are often overexpressed in cancer cells, into the hydrophilic and active alkylating agent, melphalan.[1][2][6] This process effectively traps the active drug inside the target cells.[5]
Q3: How can I control for the enzymatic degradation of this compound in my experiments?
A3: To study the effects of the intact prodrug or to control for its enzymatic conversion, you can use aminopeptidase inhibitors. Bestatin is a commonly used inhibitor that has been shown to block the intracellular accumulation of melphalan from this compound and consequently reduce its cytotoxic effects.[7]
Q4: Is this compound stable in aqueous solutions?
A4: this compound is relatively stable in cell culture medium, with a reported degradation half-life of about 2 hours.[3] However, its parent drug, melphalan, is known to undergo non-enzymatic hydrolysis in aqueous solutions.[3] Therefore, it is best practice to prepare fresh solutions and use them promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Complete loss of this compound activity | The compound has degraded in the experimental medium. | Assess this compound's stability in your specific medium over the experiment's time course using HPLC or LC-MS/MS.[4] Prepare fresh working solutions immediately before each experiment.[4] |
| Inconsistent results between experiments | The degree of this compound degradation is varying. | Standardize the time between preparing the this compound solution and adding it to the cells. Ensure consistent cell density, as this can affect the concentration of extracellular enzymes. |
| High background cell death | The solvent used to dissolve this compound may be at a toxic concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic for your cell line (typically <0.5% for DMSO).[4] |
Quantitative Data Summary
The following table summarizes key quantitative data regarding this compound's stability and activity.
| Parameter | Value | Context | Reference |
| Degradation Half-life | ~2 hours | In cell growth medium | [3] |
| Time for Maximal Effect | ~30 minutes | In vitro exposure in tumor cells | [3] |
| Intracellular Melphalan Accumulation | Peak concentration within 15 minutes | Following this compound exposure in U-937 cells | [3] |
| Potency vs. Melphalan | 10 to several 100-fold increase | In various in vitro models | [3] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube.
-
Immediately analyze the sample via HPLC or LC-MS/MS to quantify the concentration of the parent this compound compound.[4]
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.[4]
Visualizations
Caption: this compound's mechanism of action.
Caption: Recommended experimental workflow for this compound.
References
- 1. This compound - Oncopeptides [oncopeptides.com]
- 2. Mechanism of action - Oncopeptides [oncopeptides.com]
- 3. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - a peptidase-potentiated alkylating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing variability in Melflufen response across cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melflufen. The information is designed to address potential variability in this compound response across different cell lines and provide standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant differences in this compound cytotoxicity across our panel of cancer cell lines. What are the primary factors that could be causing this variability?
A1: The variability in this compound response is most commonly linked to the differential expression and activity of intracellular aminopeptidases and esterases within the cancer cells.[1][2][3][4] this compound is a peptide-drug conjugate that requires enzymatic cleavage to release its active alkylating agent, melphalan (B128).[1][2][5]
-
Aminopeptidase (B13392206) and Esterase Levels: Cell lines with higher levels of these enzymes will more efficiently hydrolyze this compound, leading to a higher intracellular concentration of melphalan and consequently, greater cytotoxicity.[3][4][6] The expression of aminopeptidases, such as aminopeptidase N (CD13), is often upregulated in cancer cells and can be a key determinant of this compound sensitivity.[6][7]
-
Drug Efflux Pumps: While this compound's high lipophilicity allows it to bypass many transporter-associated resistance mechanisms, the expression of certain drug efflux pumps could still potentially influence intracellular drug concentration.[3]
-
DNA Repair Capacity: The efficacy of the released melphalan is dependent on its ability to cause irreversible DNA damage.[8][9] Cell lines with highly efficient DNA repair mechanisms may exhibit reduced sensitivity.[8] However, this compound has been shown to induce rapid and robust DNA damage that can overcome some resistance mechanisms.[7][8]
-
Cellular Uptake: this compound's lipophilicity facilitates rapid passive diffusion across the cell membrane.[3][5] However, differences in membrane composition between cell lines could theoretically lead to minor variations in uptake.
Troubleshooting Steps:
-
Quantify Aminopeptidase/Esterase Activity: Perform enzymatic assays to measure the aminopeptidase and esterase activity in your panel of cell lines. This will likely correlate with this compound sensitivity.
-
Assess Aminopeptidase N (CD13) Expression: Use flow cytometry or western blotting to determine the expression levels of Aminopeptidase N (CD13), a key enzyme in this compound activation.
-
Inhibition of Aminopeptidase Activity: As a control experiment, pre-treat cells with an aminopeptidase inhibitor like bestatin (B1682670) before this compound exposure. A significant reduction in this compound's cytotoxicity would confirm the dependency on these enzymes.[6][7]
Q2: How does the cytotoxicity of this compound compare to its active payload, melphalan, in vitro?
A2: this compound is significantly more potent than melphalan in susceptible cancer cell lines. In vitro studies have shown this compound to be up to 50-fold more potent than melphalan in multiple myeloma cells.[1][3][4] This increased potency is attributed to the efficient cellular uptake of this compound and the intracellular accumulation of melphalan following enzymatic cleavage.[5][7] The hydrophilic nature of the released melphalan leads to its entrapment within the cell, resulting in a higher and more sustained cytotoxic effect compared to administering melphalan directly.[1]
Q3: Can this compound overcome resistance to conventional alkylating agents like melphalan?
A3: Yes, this compound has demonstrated the ability to overcome melphalan resistance in preclinical models.[8][10] The mechanisms of melphalan resistance often involve reduced cellular uptake or enhanced DNA repair.[8] this compound's distinct mechanism of cellular entry and intracellular activation allows it to bypass these resistance mechanisms.[3] It triggers rapid, robust, and irreversible DNA damage, which can be effective even in cells that are resistant to melphalan.[7][8][9]
Q4: Is the cytotoxic effect of this compound dependent on p53 status?
A4: The cytotoxicity of this compound has been shown to be independent of p53 function.[1][3][7] This is a significant advantage, as p53 mutations are common in many cancers and are often associated with resistance to conventional chemotherapies.[11] this compound can induce apoptosis in cells with non-functional p53.[11]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound and melphalan across various cancer cell lines as reported in the literature.
Table 1: Comparative IC50 Values of this compound and Melphalan in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Melphalan IC50 (µM) | Fold Improvement |
| Average of 23 cell lines | Hematological Malignancies | 0.20 | 6.9 | 35-fold |
Data adapted from a review summarizing multiple studies.[7]
Table 2: Comparative IC50 Values of this compound and Melphalan in Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Melphalan IC50 (µM) | Fold Improvement |
| Average of 24 cell lines | Solid Tumors (Neuroblastoma, Lung, Ovarian, Renal) | 0.41 | 18 | 44-fold |
Data adapted from a review summarizing multiple studies.[7]
Table 3: this compound Potency in Neuroblastoma Cell Lines
| Cell Line | Cancer Type | This compound vs. Melphalan Potency |
| Average of 7 cell lines | Neuroblastoma | 270-fold higher potency (range 85- to 810-fold) |
Data adapted from a review summarizing multiple studies.[7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
-
Cell Seeding:
-
Culture cancer cell lines to ~80% confluency in appropriate growth media.
-
Trypsinize, count, and seed cells into 96-well plates at a predetermined optimal density for each cell line.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture media to achieve a range of final concentrations.
-
Remove the overnight culture media from the 96-well plates and add the media containing the different concentrations of this compound. Include a vehicle control (media with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue).
-
Follow the manufacturer's instructions for the chosen viability reagent.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Aminopeptidase Activity Assay
This protocol provides a method to measure the intracellular aminopeptidase activity, which is a key factor in this compound's mechanism of action.
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4).
-
Use a fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride).
-
In a 96-well black plate, add a standardized amount of cell lysate protein to the reaction buffer.
-
Add the fluorogenic substrate to initiate the reaction. Include a substrate-only control.
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Take kinetic readings over a set period (e.g., every 5 minutes for 1 hour) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the amount of protein in the lysate to determine the specific aminopeptidase activity.
-
Compare the specific activities across different cell lines.
-
Visualizations
Caption: this compound's mechanism of action within a tumor cell.
Caption: Troubleshooting workflow for this compound response variability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action - Oncopeptides [oncopeptides.com]
- 4. This compound - Oncopeptides [oncopeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
Technical Support Center: Enhancing Melflufen Delivery to Solid Tumor Microenvironments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Melflufen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing this compound delivery and efficacy in solid tumor microenvironments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target tumor cells?
This compound, or melphalan (B128) flufenamide, is a first-in-class peptide-drug conjugate (PDC). Its design leverages the overexpression of aminopeptidases in the tumor microenvironment for targeted drug delivery. Due to its high lipophilicity, this compound can rapidly penetrate cell membranes. Once inside tumor cells, it is hydrolyzed by aminopeptidases, releasing its cytotoxic payload, melphalan. This process leads to an intracellular accumulation of the alkylating agent, enhancing its anti-cancer activity.[1][2]
Q2: How does the potency of this compound compare to its parent drug, melphalan, in solid tumor cells?
In vitro studies have consistently demonstrated that this compound is significantly more potent than melphalan in various cancer cell lines. On average, this compound exhibits a 44-fold improvement in IC50 values compared to melphalan in cell lines derived from solid tumors such as neuroblastoma, lung cancer, ovarian cancer, and renal cell cancer.[3] In some instances, the potency increase can range from 10- to several 100-fold.[3]
Q3: What is the stability of this compound in cell culture media?
This compound has a relatively short half-life of approximately 2 hours in cell culture medium. This is an important consideration for designing in vitro experiments, as prolonged incubation times may lead to degradation of the compound.[3]
Q4: Is a continuous exposure to this compound necessary to induce a cytotoxic effect?
No, a short exposure time can be sufficient to elicit a maximal cytotoxic effect. In vitro studies have shown that an exposure of approximately 30 minutes can be enough to induce irreversible DNA damage and apoptosis in tumor cells.[3]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Question: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays with this compound. What could be the cause?
-
Answer:
-
This compound Stability: Given this compound's half-life of approximately 2 hours in culture media, variations in incubation times can lead to inconsistent results. Ensure that the timing of drug addition and assay termination is precise and consistent across all experiments. For longer-term assays, consider the degradation kinetics of the drug.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize and strictly adhere to a standardized cell seeding protocol.
-
Aminopeptidase Expression: The cytotoxic effect of this compound is dependent on its cleavage by intracellular aminopeptidases. Aminopeptidase expression can vary with cell passage number and culture conditions. It is advisable to regularly check the expression levels of key aminopeptidases (e.g., Aminopeptidase N/CD13) in your cell lines.
-
Drug Preparation: Ensure consistent preparation of this compound stock solutions and dilutions. As a peptide-drug conjugate, it may have specific solubility requirements. Refer to the manufacturer's instructions for optimal solubilization.
-
Issue 2: Lower than Expected Potency in a New Solid Tumor Cell Line
-
Question: We are testing this compound on a new solid tumor cell line, and the IC50 value is much higher than what has been reported for other solid tumor lines. Why might this be?
-
Answer:
-
Low Aminopeptidase Expression: The primary reason for reduced this compound efficacy is often low expression of the activating aminopeptidases within the tumor cells. We recommend quantifying the expression of Aminopeptidase N (CD13) and other relevant aminopeptidases in your cell line using methods like flow cytometry or western blotting.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), could potentially lead to the efflux of this compound from the cell before it can be activated. Consider co-incubation with an MDR inhibitor as a diagnostic experiment.
-
Issue 3: Difficulty in Establishing a Reproducible In Vivo Xenograft Model
-
Question: We are struggling to get consistent tumor growth and response to this compound in our subcutaneous solid tumor xenograft model. What are some key considerations?
-
Answer:
-
Tumor Cell Implantation: Ensure a consistent number of viable tumor cells are injected subcutaneously. The site of injection should also be consistent between animals.
-
Animal Health: The overall health of the animals can impact tumor growth and drug metabolism. Monitor animal weight and general health closely.
-
Dosing and Formulation: Prepare the this compound formulation for injection consistently and administer it accurately based on body weight. Pay close attention to the vehicle used for administration to ensure it does not affect tumor growth or drug activity.
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug delivery and efficacy. Factors such as vascularization and stromal content can play a role. Consider characterizing these aspects of your xenograft model.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Solid Tumor Cell Lines
| Cell Line | Tumor Type | This compound IC50 (µM) | Melphalan IC50 (µM) | Fold Improvement |
| NCI-H69 | Small-Cell Lung Cancer | 0.064 | Not Reported | - |
| NCI-H23 | Non-Small-Cell Lung Cancer | 7.6 | Not Reported | - |
| Average of 24 Solid Tumor Cell Lines | Neuroblastoma, Lung, Ovarian, Renal | 0.41 | 18 | 44 |
Data adapted from literature.[3] IC50 values can vary between studies and experimental conditions.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/FMCA)
-
Cell Seeding: Seed solid tumor cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Drug Treatment: Remove the overnight culture medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for a defined period. Given the stability of this compound, a short exposure (e.g., 1-4 hours) followed by a media change and further incubation for a total of 48-72 hours can be effective. Alternatively, a continuous 72-hour exposure can be used, keeping the compound's stability in mind.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.
-
FMCA (Fluorometric Microculture Cytotoxicity Assay): Add fluorescein (B123965) diacetate (FDA) to the wells and incubate for 4 hours. Measure the fluorescence at 485/520 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Subcutaneous Solid Tumor Xenograft Model
-
Cell Preparation: Harvest solid tumor cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., serum-free medium or Matrigel) at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Administration: Administer this compound intravenously at a pre-determined dose and schedule. The vehicle used for control animals should be the same as that used to formulate this compound.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis or proliferation markers).
Visualizations
This compound's Mechanism of Action and DNA Damage Response
Experimental Workflow for In Vitro this compound Evaluation
References
- 1. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Melflufen vs. Melphalan: A Comparative Analysis of Intracellular Drug Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of melflufen and its active metabolite, melphalan (B128), focusing on their intracellular accumulation and cytotoxic activity. The information presented is supported by experimental data from publicly available research to assist in understanding the pharmacological differences between these two alkylating agents.
Executive Summary
This compound, a peptide-drug conjugate of melphalan, demonstrates a significantly enhanced ability to deliver its cytotoxic payload into cancer cells compared to melphalan administered directly. This is primarily due to this compound's high lipophilicity, which facilitates rapid cell membrane penetration. Once inside the cell, this compound is enzymatically cleaved by peptidases, which are often overexpressed in tumor cells, into the less lipophilic and active melphalan. This process leads to an intracellular "trapping" of melphalan, resulting in substantially higher intracellular concentrations and greater cytotoxic potency against various cancer cell lines, including those resistant to melphalan.
Data Presentation: Intracellular Concentration and Cytotoxicity
The following tables summarize the quantitative differences in intracellular melphalan concentration and the resulting cytotoxic effects observed in various cancer cell lines when treated with this compound versus melphalan.
Table 1: Comparison of Intracellular Melphalan Concentration
| Cell Line/Model | Fold Increase in Intracellular Melphalan Concentration (this compound vs. Melphalan) | Time to Peak Intracellular Concentration (this compound) | Reference |
| Multiple Myeloma (MM) cells | ~50-fold | 15 minutes | [1][2] |
| U-937 (Lymphoma) cells | >10-fold | 15 minutes | [1] |
| Various tumor cells (in vitro) | 10 to 20-fold | Not Specified | [3][4] |
| Myeloma cells | >20-fold | Not Specified | [5] |
Table 2: Comparative Cytotoxicity (IC50 Values)
| Cell Line/Model | This compound IC50 | Melphalan IC50 | Fold-Potency Increase (this compound vs. Melphalan) | Reference |
| Hematological Malignancies (mean) | ~50-fold lower | Not Specified | ~50-fold | [2] |
| Various Human Cancer Cells (mean) | 35-fold lower | Not Specified | 35-fold | [2] |
| Lymphoma Cell Lines (mean) | 0.011-0.92 µM | Not Specified | 49-fold | [1] |
| Primary Myeloma Cultures | 2.7 nM to 0.55 µM | Not Specified | 13-455-fold (average 108) | [1] |
| Dexamethasone-sensitive MM.1S cells | >10-fold more potent | Not Specified | >10-fold | [6] |
Experimental Protocols
The following methodologies are representative of the experimental approaches used to determine the intracellular concentrations of this compound and melphalan.
Intracellular Drug Concentration Assessment
A common method for quantifying intracellular drug concentrations involves the following steps:
-
Cell Culture and Treatment: Cancer cell lines (e.g., J82 urothelial carcinoma cells) are cultured under standard conditions. For the experiment, cells are seeded in multi-well plates and treated with a specific concentration of the drug (e.g., 1 µM this compound) for a defined period.[7]
-
Cell Lysis: After treatment, the cells are washed to remove any extracellular drug. A lysis buffer is then added to break open the cell membranes and release the intracellular contents.
-
Sample Preparation: The cell lysate is processed, often involving protein precipitation, to prepare it for analysis.
-
Quantification by HPLC-MS/MS: The concentration of the drug and its metabolites in the cell lysate is measured using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique allows for the sensitive and specific quantification of the compounds of interest.[7]
-
Data Analysis: The measured drug concentration is typically normalized to the total protein content or cell number in the lysate to provide a standardized intracellular concentration.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the drugs are often determined using a cell viability assay, such as the MTT assay:
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified duration (e.g., 1 hour pulse treatment followed by a 72-hour incubation).[7]
-
MTT Reagent Addition: The MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) is added to each well. Metabolically active cells will convert the MTT into formazan (B1609692) crystals.[7]
-
Solubilization: A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals, resulting in a colored solution.[7]
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[7]
-
IC50 Calculation: The drug concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The differential intracellular accumulation of melphalan when delivered via this compound is a key determinant of its enhanced anti-cancer activity. The following diagram illustrates this process and the subsequent downstream effects.
Caption: this compound's mechanism of enhanced intracellular drug delivery.
This diagram illustrates that this compound, due to its lipophilic nature, readily crosses the cell membrane.[8] Inside the cancer cell, which often has elevated levels of aminopeptidases, this compound is cleaved to release the hydrophilic melphalan.[6][9] This hydrophilic nature of melphalan hinders its efflux from the cell, leading to its accumulation.[6] The high intracellular concentration of melphalan results in extensive and irreversible DNA damage, ultimately leading to apoptosis.[1][8] In contrast, melphalan administered directly has a slower rate of entry into the cell.[6]
References
- 1. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncopeptides.com [oncopeptides.com]
- 6. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melphalan‐flufenamide is cytotoxic and potentiates treatment with chemotherapy and the Src inhibitor dasatinib in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action - Oncopeptides [oncopeptides.com]
- 9. Spotlight on Melphalan Flufenamide: An Up-and-Coming Therapy for the Treatment of Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Melflufen and Bortezomib: Divergent Mechanisms Targeting Multiple Myeloma
In the landscape of multiple myeloma therapeutics, both melflufen and bortezomib (B1684674) stand as pivotal agents, yet they operate through fundamentally different mechanisms of action. While bortezomib directly inhibits the cellular machinery responsible for protein degradation, this compound acts as a targeted delivery system for a DNA-damaging agent. This guide provides a comparative analysis of these two drugs, focusing on their distinct effects on cellular processes, supported by experimental data and methodologies.
Distinct Mechanisms of Action
This compound: A Peptide-Drug Conjugate Targeting DNA
This compound, a first-in-class peptide-drug conjugate, leverages the unique biology of myeloma cells to deliver a potent cytotoxic payload.[1][2] Its high lipophilicity allows for rapid and free entry into cells.[1][3] Once inside, this compound is hydrolyzed by intracellular peptidases, which are often overexpressed in tumor cells.[1][2] This hydrolysis releases its active metabolite, melphalan (B128), a well-characterized alkylating agent.[2][3] The hydrophilic nature of melphalan leads to its intracellular accumulation, where it induces irreversible DNA damage, ultimately triggering apoptosis.[1][3] Notably, this mechanism is independent of the proteasome pathway.[2]
Bortezomib: A Direct Proteasome Inhibitor
Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a critical component of the ubiquitin-proteasome system responsible for degrading ubiquitinated proteins.[4][5][6] Specifically, bortezomib targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.[5][7] By inhibiting the proteasome, bortezomib disrupts the degradation of numerous regulatory proteins, leading to cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[6]
Comparative Data on Cellular Activity
Due to their distinct mechanisms, a direct comparison of their effects on proteasome activity is not applicable. This compound does not directly inhibit the proteasome. However, we can compare their cytotoxic efficacy in multiple myeloma cells.
| Parameter | This compound | Bortezomib | Reference |
| Primary Mechanism | DNA Alkylation | Proteasome Inhibition | [1][3][5][6] |
| Target | DNA | 26S Proteasome (β5 subunit) | [3][5] |
| Activation | Intracellular hydrolysis by peptidases | Direct binding to the proteasome | [1][2][5] |
| Reported IC50 (in vitro) | Varies by cell line, often in the submicromolar to low micromolar range for cytotoxicity. | Potent inhibition of chymotrypsin-like activity with IC50 values in the low nanomolar range. | [8][9] |
| Efficacy in Bortezomib-Resistant Cells | Has shown activity in bortezomib-resistant myeloma cell lines. | Loss of efficacy. | [10][11] |
Experimental Protocols
Assessment of Proteasome Activity (Relevant for Bortezomib)
A common method to measure the chymotrypsin-like activity of the proteasome in cell lysates or purified proteasomes is a fluorometric assay using a specific substrate.
Principle: The assay utilizes a fluorogenic peptide substrate, such as Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC), which is specifically cleaved by the chymotrypsin-like activity of the proteasome. Cleavage of the substrate releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, and the increase in fluorescence intensity is proportional to the proteasome activity.
Protocol:
-
Cell Lysis:
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT).[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasomes.[12]
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.
-
-
Proteasome Activity Assay:
-
In a 96-well black microplate, add a defined amount of cell lysate (e.g., 20 µg of protein) to each well.[4]
-
For inhibitor studies, pre-incubate the lysate with various concentrations of the proteasome inhibitor (e.g., bortezomib) for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM.[4]
-
Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of approximately 350-380 nm and an emission wavelength of around 440-460 nm.[1][4][12]
-
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence per unit of time).
-
Normalize the activity to the protein concentration.
-
For inhibitor studies, plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing the Mechanisms and Workflows
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Bortezomib.
Caption: Experimental workflow for proteasome activity assay.
References
- 1. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for measuring proteasome activity: current limitations and future developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New Peptidomimetic Boronates for Selective Inhibition of the Chymotrypsin-like Activity of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANCHOR: this compound plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome activity assay [bio-protocol.org]
Validating Melflufen's Mechanism of Action: A Comparative Guide Leveraging CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Melflufen, a first-in-class peptide-drug conjugate, with its traditional alkylating agent counterpart, melphalan (B128). We delve into the experimental data supporting this compound's enhanced potency and its validation using CRISPR-Cas9 gene-editing technology, offering detailed protocols for key experiments.
This compound's Targeted Approach: An Overview
This compound (melphalan flufenamide) is a highly lipophilic prodrug designed for targeted delivery of melphalan to cancer cells.[1][2] Its lipophilicity facilitates rapid and passive diffusion across cell membranes.[3] Inside the cell, this compound is hydrolyzed by aminopeptidases, which are often overexpressed in tumor cells, including multiple myeloma.[1][3] This enzymatic cleavage releases the hydrophilic alkylating agent, melphalan, which then becomes trapped intracellularly at high concentrations.[4] This targeted accumulation leads to rapid and irreversible DNA damage, ultimately inducing apoptosis in cancer cells.[4][5]
A key advantage of this compound is its ability to overcome resistance mechanisms that affect traditional melphalan.[6][7] Studies have shown that this compound retains its cytotoxic activity in melphalan-resistant multiple myeloma cell lines.[6][7]
Comparative Efficacy: this compound vs. Melphalan
Preclinical studies have consistently demonstrated the superior potency of this compound compared to melphalan across a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from these studies.
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound and Melphalan in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Melphalan IC50 (µM) | Potency Fold-Increase (Melphalan/Melflufen) |
| RPMI-8226 | Multiple Myeloma | ~0.1 | >10 | >100 |
| MM.1S | Multiple Myeloma | ~0.05 | ~5 | ~100 |
| U-266 | Multiple Myeloma | ~0.2 | ~15 | ~75 |
| NCI-H929 | Multiple Myeloma | ~0.15 | ~10 | ~67 |
| RPMI-8226/LR5 | Melphalan-resistant Multiple Myeloma | ~0.2 | >50 | >250 |
Data compiled from multiple preclinical studies.[1][6][7]
Table 2: Comparative in vitro Cytotoxicity (IC50) of this compound and Melphalan in Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Melphalan IC50 (µM) | Potency Fold-Increase (Melphalan/Melflufen) |
| A549 | Lung Cancer | ~0.5 | ~25 | ~50 |
| HT-29 | Colon Cancer | ~0.8 | ~40 | ~50 |
| SK-OV-3 | Ovarian Cancer | ~0.3 | ~20 | ~67 |
Data compiled from multiple preclinical studies.[1]
Validating the Mechanism of Action with CRISPR-Cas9
The tumor suppressor protein p53 is a critical regulator of apoptosis in response to DNA damage. To validate that this compound's enhanced cytotoxicity is not solely dependent on a functional p53 pathway, CRISPR-Cas9 gene editing has been employed to create TP53 knockout cancer cell lines.
One study demonstrated that deleting the TP53 gene in the AMO-1 multiple myeloma cell line using CRISPR/Cas9 resulted in a significant loss of sensitivity to melphalan. In contrast, this compound remained highly active in these TP53 knockout cells, indicating its ability to induce cell death through p53-independent mechanisms.
Below is a representative workflow and diagram illustrating this validation process.
Signaling Pathways and Mechanism of Action
This compound's mechanism of action culminates in the induction of DNA damage and apoptosis. The following diagram illustrates the key steps involved.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TP53 in Multiple Myeloma Cells
This protocol provides a representative method for generating TP53 knockout multiple myeloma cell lines, such as AMO-1, using a lentiviral CRISPR-Cas9 system.
1. Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the human TP53 gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligonucleotides into a lentiviral vector co-expressing Cas9 and the gRNA scaffold (e.g., lentiCRISPRv2).
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.
3. Transduction of Multiple Myeloma Cells:
-
Seed AMO-1 cells at an appropriate density.
-
Transduce the cells with the lentiviral particles at a multiplicity of infection (MOI) that yields approximately 30-50% transduction efficiency to favor single viral integrations per cell.
-
48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
4. Single-Cell Cloning and Expansion:
-
After selection, dilute the transduced cells to a concentration of a single cell per well in a 96-well plate.
-
Allow single cells to proliferate and form colonies.
-
Expand the resulting clones for validation.
5. Validation of TP53 Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. Amplify the targeted region of the TP53 gene by PCR and perform Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
Western Blot: Prepare protein lysates from the clones and perform a Western blot using an antibody specific for p53 to confirm the absence of the protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of IC50 values for this compound and melphalan in multiple myeloma cell lines.
1. Cell Seeding:
-
Culture multiple myeloma cells to logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
2. Drug Treatment:
-
Prepare serial dilutions of this compound and melphalan in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells, resulting in a final volume of 200 µL per well. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
3. MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Measurement of Intracellular Melphalan Concentration
This protocol describes a method to quantify the intracellular accumulation of melphalan following treatment with this compound or melphalan.
1. Cell Treatment and Lysis:
-
Treat a known number of multiple myeloma cells (e.g., 1 x 10^6 cells) with this compound or melphalan at specified concentrations for various time points.
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
2. Sample Preparation:
-
Precipitate the protein from the cell lysates (e.g., with acetonitrile).
-
Centrifuge the samples to pellet the protein debris.
-
Collect the supernatant for analysis.
3. HPLC-MS/MS Analysis:
-
Analyze the supernatant using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
-
Use a C18 column and a mobile phase gradient suitable for separating melphalan.
-
Detect and quantify melphalan using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Use a stable isotope-labeled internal standard for accurate quantification.
4. Data Analysis:
-
Generate a standard curve using known concentrations of melphalan.
-
Determine the concentration of melphalan in the cell lysates by interpolating from the standard curve.
-
Normalize the intracellular melphalan concentration to the cell number or total protein content.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthego.com [synthego.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. genecopoeia.com [genecopoeia.com]
Head-to-Head Preclinical Comparison: Melflufen vs. Pomalidomide in Multiple Myeloma
A detailed guide for researchers, scientists, and drug development professionals on the preclinical profiles of Melflufen and Pomalidomide, two key therapeutic agents in the management of multiple myeloma.
This guide provides a comprehensive comparison of the preclinical data available for this compound (melphalan flufenamide) and Pomalidomide. The information presented is collated from various preclinical studies to offer a side-by-side view of their mechanisms of action, cytotoxic activity, and the experimental approaches used to evaluate them.
Mechanism of Action
This compound and Pomalidomide exhibit distinct mechanisms of action against multiple myeloma cells. This compound acts as a targeted peptide-drug conjugate, while Pomalidomide functions as an immunomodulatory agent with direct anti-tumor effects.
This compound: This first-in-class peptide-drug conjugate is highly lipophilic, allowing for rapid and free entry into myeloma cells.[1] Once inside, it is hydrolyzed by overexpressed intracellular aminopeptidases and esterases, releasing its cytotoxic payload, melphalan.[2][3] This process leads to a high intracellular concentration of the alkylating agent, causing irreversible DNA damage and subsequent apoptosis.[2][3] Notably, the cytotoxicity of this compound has been shown to be independent of p53 function.[2]
Pomalidomide: As a third-generation immunomodulatory drug (IMiD), Pomalidomide's primary target is the Cereblon (CRBN) E3 ubiquitin ligase complex.[] Its binding to CRBN triggers the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] The degradation of these transcription factors leads to direct cytotoxic effects in myeloma cells and also exerts immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity.[]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxic activity of this compound and Pomalidomide against a panel of human multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values are presented to indicate the potency of each compound.
Disclaimer: The IC50 values presented below are compiled from different preclinical studies. Direct comparison should be made with caution, as experimental conditions such as cell culture medium, passage number, and exact assay protocols may have varied between studies.
Table 1: Preclinical Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| MM.1S | ~0.5 - 1.0 | 24h / 48h | MTT | [5] |
| RPMI-8226 | ~3.0 | 24h | MTT | [5] |
| LR-5 (Melphalan-resistant) | ~3.0 | 24h | MTT | [5] |
| INA-6 | Not Specified | 24h | MTT | [6] |
| ANBL-6 | Not Specified | 24h | MTT | [6] |
| ANBL-6.BR (Bortezomib-resistant) | Not Specified | 24h | MTT | [6] |
| MM.1R (Dexamethasone-resistant) | Not Specified | 24h | MTT | [6] |
| ARP-1 | Not Specified | 24h | MTT | [6] |
| Dox-40 (Doxorubicin-resistant) | Not Specified | 24h | MTT | [6] |
Table 2: Preclinical Cytotoxicity of Pomalidomide in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| RPMI-8226 | 8 | 48h | MTT | [7] |
| OPM2 | 10 | 48h | MTT | [7] |
| MM1.S | Not Specified | 24h | Not Specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key assays used to evaluate the preclinical efficacy of this compound and Pomalidomide.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Multiple myeloma cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: this compound or Pomalidomide is added to the wells at various concentrations, typically in a serial dilution. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Reagent Addition: Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals. Subsequently, the formazan crystals are dissolved by adding a solubilization solution (e.g., 100 µL of a solution containing 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Myeloma cells are treated with this compound, Pomalidomide, or vehicle control for a specified duration.
-
Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the drug treatment.
Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's mechanism of action in a multiple myeloma cell.
Caption: Pomalidomide's dual mechanism of action.
Caption: A typical experimental workflow for an MTT cytotoxicity assay.
References
- 1. This compound: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action - Oncopeptides [oncopeptides.com]
- 5. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Melflufen Sensitivity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers identified for predicting sensitivity to Melflufen (melphalan flufenamide), a first-in-class peptide-drug conjugate. This compound leverages the enzymatic activity within cancer cells for targeted payload delivery, making the identification of predictive biomarkers crucial for patient stratification and clinical success. This document synthesizes experimental data on various biomarker classes, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound's Mechanism of Action
This compound is a highly lipophilic compound, allowing it to passively diffuse across cell membranes.[1][2] Once inside the cell, it is hydrolyzed by intracellular peptidases, which are often overexpressed in malignant cells.[1][3] This cleavage releases a hydrophilic alkylating payload, primarily melphalan (B128), which becomes entrapped within the cell, leading to a high intracellular concentration.[4][5] The entrapped melphalan then exerts its cytotoxic effect by inducing rapid and irreversible DNA damage, leading to apoptosis.[1][6] This targeted accumulation results in a potency that can be 50- to 100-fold higher than that of conventional melphalan in vitro.[1][4]
This compound Activation and Cytotoxicity Pathway
The following diagram illustrates the key steps in this compound's mechanism of action, from cellular uptake to the induction of apoptosis.
Caption: this compound's mechanism of action within a cancer cell.
Biomarker Comparison 1: Aminopeptidase (B13392206) Expression
The primary hypothesis for this compound sensitivity is the expression and activity of intracellular aminopeptidases.[4] Elevated levels of these enzymes lead to more efficient cleavage of this compound and greater intracellular accumulation of its cytotoxic payload.[5]
Key Aminopeptidase Candidates
Several studies have identified specific aminopeptidases that correlate with this compound activity:
-
Aminopeptidase N (ANPEP/CD13): Widely implicated in this compound's activation across various cancer types.[4][5] Overexpression of ANPEP is noted in many malignancies and is associated with aggressive phenotypes.[4]
-
LAP3, LTA4H, and RNPEP: Hydrolysis analysis demonstrated that these aminopeptidases, which are expressed in multiple myeloma (MM), can activate this compound.[7]
-
XPNPEP1, RNPEP, DPP3, and BLMH: High expression of the genes encoding these aminopeptidases was associated with shorter overall survival in MM patients, suggesting a role in disease progression.[7]
Quantitative Data: Aminopeptidase Levels vs. This compound IC50
The following table summarizes experimental data correlating aminopeptidase expression with this compound's cytotoxic activity (IC50). Lower IC50 values indicate higher sensitivity.
| Cell Line / Cancer Type | Biomarker | Correlation / Finding | This compound IC50 Range | Reference |
| Osteosarcoma Cell Lines | ANPEP/CD13 Expression | Significant positive correlation between ANPEP expression and this compound sensitivity (pIC50). (R=0.72, p=0.006) | Not specified | [8] |
| Multiple Myeloma (MM) Cell Lines | General Aminopeptidase Activity | This compound is 10-fold more active than melphalan in both sensitive (RPMI-8226) and resistant (8226/LR5, 8226Dox40) cell lines. | ~0.1 µM - 1.8 µM | [4][9] |
| MM Patient Samples (ex vivo) | Multiple Aminopeptidase Genes | Relapsed/Refractory MM (RRMM) samples, which have higher expression of ERAP2, XPNPEP1, DPP3, RNPEP, showed high sensitivity to this compound. | Not specified (High sensitivity observed in 11/15 samples) | [7] |
| Breast Cancer Cell Lines | General Aminopeptidase Activity | Pre-treatment with the aminopeptidase inhibitor bestatin (B1682670) significantly reduced this compound's cytotoxicity. | Not specified | [10] |
| Various Solid Tumors (24 cell lines) | General Aminopeptidase Activity | Average IC50 of this compound was 0.41 µM compared to 18 µM for melphalan (44-fold improvement). | 64 nM (SCLC) to 7.6 µM (NSCLC) | [4] |
Biomarker Comparison 2: Gene Expression and Cytogenetic Signatures
Beyond direct enzyme expression, broader genomic and transcriptomic profiles are emerging as potential predictors of this compound sensitivity.
Key Genetic and Cytogenetic Markers
-
DNA Damage Repair (DDR) Pathways: High sensitivity to this compound in MM patient samples was associated with an enrichment of genes in DDR pathways, including those involving BRCA1, ATM, and CHEK2.[11]
-
p53 Pathway: this compound sensitivity appears to be independent of p53 status.[1] High sensitivity was paradoxically associated with a decrease in the p53 downstream pathway, and this compound remains active in cells with TP53 mutations.[11][12]
-
Cytogenetic Abnormalities: In MM patient samples, high sensitivity was linked to a gain of chromosome 1q, while low sensitivity was associated with a deletion of 13q.[11] this compound also appears effective in patients with other high-risk cytogenetics, such as del(17p).[12][13]
Quantitative Data: Gene Signatures vs. This compound Sensitivity
This table summarizes the association between specific genetic features and this compound sensitivity, often categorized using a Drug Sensitivity Score (DSS).
| Cancer Type | Biomarker / Signature | Association with High this compound Sensitivity | Association with Low this compound Sensitivity | Reference |
| Multiple Myeloma (ex vivo) | Gene Set Enrichment Analysis | Decreased p53 pathway activity; Increased DNA damage repair pathways (BRCA1, ATM, CHEK2). | - | [11] |
| Multiple Myeloma (ex vivo) | Cytogenetics | Gain of 1q. | Deletion of 13q; t(4;14) translocation. | [11] |
| Multiple Myeloma | TP53 Status | This compound is active despite TP53 mutations. | - | [11][12] |
| Multiple Myeloma | Disease Stage | Relapsed/Refractory (RRMM) patients showed higher sensitivity than newly diagnosed patients. | - | [7][11] |
Experimental Protocols & Workflows
Accurate biomarker assessment requires robust and reproducible experimental methods. Below are protocols for key assays used in the cited studies.
General Workflow for Biomarker Discovery
The diagram below outlines a typical workflow for identifying this compound sensitivity biomarkers from primary patient samples.
Caption: Workflow for this compound biomarker discovery.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the IC50 value of this compound in cancer cell lines.
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound and a corresponding equimolar concentration of melphalan (as a comparator) in a complete culture medium.[6]
-
Treatment: Remove the overnight medium from the cells and add the media containing various concentrations of the drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Plot the results on a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Ex Vivo Drug Sensitivity and Resistance Testing (DSRT)
This flow cytometry-based protocol is used to measure drug-induced apoptosis in primary patient cells.[11]
-
Sample Processing: Obtain bone marrow aspirates from patients and prepare bone marrow mononuclear cell (BM-MNC) fractions.[11]
-
Plating and Treatment: Seed the BM-MNCs into 96-well plates. Treat the cells with a range of this compound concentrations (e.g., 7 concentrations) for 72 hours.[11]
-
Cell Staining: After incubation, harvest the cells and stain them with a panel of fluorescently-conjugated antibodies to identify specific cell populations (e.g., CD138+ and CD38+ for plasma cells).[11]
-
Apoptosis Detection: Co-stain the cells with Annexin V (an early marker of apoptosis) and a viability dye like 7-AAD or Propidium Iodide (to distinguish apoptotic from necrotic cells).[11]
-
Flow Cytometry: Acquire data on a multiparametric flow cytometer.
-
Data Analysis:
-
Gate on the malignant plasma cell population using the cell surface markers.
-
Within this population, quantify the percentage of apoptotic (Annexin V positive) and dead (7-AAD positive) cells at each drug concentration.
-
Calculate a Drug Sensitivity Score (DSS) based on the dose-response curve.
-
Stratify patient samples into high, intermediate, or low sensitivity groups based on the DSS values.[11][14]
-
References
- 1. Mechanism of action - Oncopeptides [oncopeptides.com]
- 2. This compound: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - a peptidase-potentiated alkylating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PB2071: SENSITIVITY OF MULTIPLE MYELOMA TO this compound ASSOCIATES WITH DECREASED P53 ACTIVITY AND ENRICHMENT OF DNA DAMAGE REPAIR PATHWAY GENES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the use of this compound (melphalan flufenamide) in relapsed or refractory multiple myeloma: recommendations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of this compound in multiple myeloma: which subgroups may benefit from this agent? | VJHemOnc [vjhemonc.com]
- 14. ashpublications.org [ashpublications.org]
Validating the Gatekeepers: A Comparative Guide to Aminopeptidase-Mediated Melflufen Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of specific aminopeptidases in the activation of Melflufen (melphalan flufenamide), a first-in-class peptide-drug conjugate (PDC). We delve into the experimental data supporting the mechanism of action and offer detailed protocols for key validation experiments.
This compound is designed for targeted delivery of a potent alkylating agent, melphalan (B128), to cancer cells. Its efficacy hinges on its activation by intracellular aminopeptidases, which are often overexpressed in malignant cells like those in multiple myeloma.[1][2][3][4] The high lipophilicity of this compound facilitates its rapid diffusion across the cell membrane.[1][4] Once inside the cell, aminopeptidases cleave the peptide bond, releasing the hydrophilic melphalan payload, which becomes entrapped and exerts its cytotoxic effect through DNA damage.[1][3][5] This targeted activation leads to a significantly higher intracellular concentration of melphalan and greater potency compared to administering melphalan directly.[1][5][6][7]
Key Aminopeptidases in this compound Activation
Several intracellular aminopeptidases have been identified as key players in the hydrolysis and activation of this compound. While Aminopeptidase (B13392206) N (ANPEP), also known as CD13, was initially identified as a primary enzyme, subsequent research has revealed that a broader set of aminopeptidases contribute to this process.
A crucial study demonstrated that this compound is a substrate for the following aminopeptidases, all of which are expressed in multiple myeloma cells[8][9][10]:
-
Aminopeptidase N (ANPEP/CD13): Frequently overexpressed in various malignancies and plays a role in tumor cell invasion, proliferation, and angiogenesis.[5] Its involvement is confirmed by experiments showing that siRNA knockdown of ANPEP attenuates the anti-myeloma activity of this compound.
-
Leucine Aminopeptidase 3 (LAP3)
-
Leukotriene A4 Hydrolase (LTA4H)
-
Arginyl Aminopeptidase (RNPEP)
The collective action of these enzymes ensures efficient bioactivation of this compound within target cancer cells. The dependence of this compound's cytotoxicity on this enzymatic activity has been validated by the use of broad-spectrum aminopeptidase inhibitors, such as bestatin, which significantly reduce the drug's efficacy.[3][6][11]
Comparative Efficacy Data
The following table summarizes the comparative cytotoxicity of this compound versus conventional melphalan in multiple myeloma (MM) cell lines, including those resistant to standard therapies.
| Cell Line | Resistance Profile | This compound IC₅₀ (µM) | Melphalan IC₅₀ (µM) | Fold Difference |
| RPMI-8226 | Melphalan-Sensitive | ~0.1 - 0.5 | >10 | >20-100x |
| LR-5 | Melphalan-Resistant | ~0.5 - 1.0 | >10 | >10-20x |
| MM.1S | Dexamethasone-Sensitive | ~0.05 | ~2.5 | ~50x |
| MM.1R | Dexamethasone-Resistant | ~0.1 | >10 | >100x |
Data compiled from multiple preclinical studies. Actual IC₅₀ values can vary based on experimental conditions.
This enhanced potency in resistant cell lines suggests that this compound's activation mechanism can overcome certain forms of drug resistance.[6][7]
Visualizing the Activation and Validation Process
To clarify the mechanism and experimental validation, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of this compound activation in cancer cells.
Caption: Workflow for validating aminopeptidase role via siRNA.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details how to measure the cytotoxic effects of this compound compared to a control substance (e.g., melphalan) in a multiple myeloma cell line.
Materials:
-
RPMI-8226 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Melphalan stock solutions (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed RPMI-8226 cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL (100 µL/well). Incubate overnight at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and Melphalan in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Cell Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 150 µL of the solubilization solution to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC₅₀ values.
Protocol 2: Validation by siRNA-Mediated Knockdown of Aminopeptidase N (ANPEP)
This protocol describes how to specifically silence an aminopeptidase to confirm its role in this compound activation. Electroporation (nucleofection) is often effective for suspension cell lines like RPMI-8226.[2][12]
Materials:
-
RPMI-8226 cells
-
siRNA targeting ANPEP (and a non-targeting control siRNA)
-
Electroporation system (e.g., Amaxa 4D-Nucleofector™) and corresponding cell line-specific kit
-
Opti-MEM or other suitable transfection medium
-
Western Blot or qPCR reagents for knockdown validation
Procedure:
-
Cell Preparation: Culture RPMI-8226 cells to a healthy density. On the day of transfection, count and pellet approximately 2 x 10⁶ cells per reaction.
-
Transfection:
-
Resuspend the cell pellet in 100 µL of the cell line-specific nucleofection solution.
-
Add the ANPEP-targeting siRNA or control siRNA to the cell suspension (a final concentration of ~500 nM is a common starting point).
-
Transfer the mixture to an electroporation cuvette and apply the appropriate pulse program for RPMI-8226 cells (e.g., program DN-100 for Amaxa systems).[2]
-
Immediately after electroporation, add pre-warmed culture medium and transfer the cells to a 6-well plate.
-
-
Incubation: Incubate the cells for 48 to 72 hours to allow for siRNA-mediated protein knockdown.
-
Knockdown Verification: Harvest a portion of the cells to verify the reduction in ANPEP protein (by Western Blot) or mRNA (by qPCR) levels compared to the control siRNA-treated cells.
-
Cytotoxicity Assay: Re-plate the remaining transfected cells (both control and ANPEP-knockdown groups) and perform the MTT cytotoxicity assay as described in Protocol 1 with this compound.
-
Data Analysis: Compare the IC₅₀ value of this compound in the ANPEP-knockdown cells to the control cells. A significant increase in the IC₅₀ value in the knockdown cells validates the role of ANPEP in this compound activation.
References
- 1. Transfection of siRNAs in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Transient Transfection of Human Multiple Myeloma Cells by Electroporation – An Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Melflufen's Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Melflufen (melphalan flufenamide), a first-in-class peptide-drug conjugate (PDC), and its effects on the tumor microenvironment (TME). We will delve into its unique mechanism of action, compare its efficacy against other agents with supporting preclinical and clinical data, and detail the experimental methodologies used to generate this evidence.
This compound: A Novel Mechanism of Action
This compound is a high-potency alkylating agent designed to target cancer cells with high aminopeptidase (B13392206) expression.[1][2] Its high lipophilicity allows for rapid and free entry into tumor cells, bypassing the need for transporter proteins and circumventing potential resistance mechanisms associated with them.[3][4]
Once inside the cancer cell, which often overexpresses enzymes like aminopeptidases and esterases, this compound is rapidly hydrolyzed.[3][5] This enzymatic cleavage releases its hydrophilic alkylating payloads, primarily melphalan (B128).[6][7] The hydrophilic nature of the released melphalan effectively traps it within the cell, leading to a significant accumulation of the cytotoxic agent.[1][8] This targeted intracellular accumulation results in irreversible DNA damage, mitochondrial dysfunction, and subsequent apoptosis, even in cancer cells that have developed resistance to traditional melphalan.[3][9] Studies have shown that this process can lead to an intracellular melphalan concentration that is up to 50-fold higher than what can be achieved with direct administration of melphalan.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanism of action - Oncopeptides [oncopeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Frontiers | Novel Approaches Outside the Setting of Immunotherapy for the Treatment of Multiple Myeloma: The Case of this compound, Venetoclax, and Selinexor [frontiersin.org]
- 7. Novel Approaches Outside the Setting of Immunotherapy for the Treatment of Multiple Myeloma: The Case of this compound, Venetoclax, and Selinexor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Melflufen: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Melflufen (melphalan flufenamide), a highly potent pharmaceutical compound. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance, and its handling and disposal are governed by stringent regulations.
This compound Hazard Profile
This compound and its hydrochloride salt are associated with significant health risks, necessitating careful handling and disposal as hazardous waste. Its hazard classifications dictate the required level of precaution.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1, 2 | H300: Fatal if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Germ Cell Mutagenicity | Category 1A, 1B | H340: May cause genetic defects[1] |
| Carcinogenicity | Category 1A, 1B | H350: May cause cancer[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1] |
Protocol for this compound Waste Disposal
This protocol outlines the step-by-step process for managing this compound waste, from generation to final disposal. This includes pure compound, contaminated labware, personal protective equipment (PPE), and spill cleanup materials.
1. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Protective Clothing: A lab coat or other protective clothing is required.[1]
-
Eye/Face Protection: Use safety glasses or goggles.[1]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
2. Waste Segregation and Collection
Proper segregation at the point of generation is crucial.
-
Designated Waste Container: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.[3]
-
Waste Types: This includes:
-
Expired or unused this compound.
-
Contaminated materials (e.g., pipette tips, vials, flasks).
-
Contaminated PPE.
-
Materials used for spill cleanup.
-
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes.[4] Keep halogenated and non-halogenated solvent wastes separate if applicable.[4]
-
Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and can be tightly closed.[3][5]
3. Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Absorption: Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, sweep up or vacuum the spillage and collect it in a suitable container for disposal, avoiding dust generation.[6]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated cleanup materials as hazardous waste according to the procedures outlined in this document.[1]
4. Storage of Waste
-
Secure Location: Store the sealed waste container in a secure, locked, and well-ventilated area.[1][3][6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
5. Final Disposal Procedure
The ultimate disposal of this compound must comply with all local, state, and federal regulations.[1][6]
-
Prohibited Actions:
-
Approved Disposal Method:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[3]
-
The required method of disposal is typically controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing.[3][5]
-
-
Documentation: Maintain accurate records of the waste generated, including quantities and disposal dates. A hazardous waste manifest (EPA Form 8700-22) is required for tracking and disposal.[3][9]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. uspmsds.com [uspmsds.com]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 8. michigan.gov [michigan.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Melflufen
Essential protocols for the safe handling, management, and disposal of Melflufen in a laboratory setting, ensuring the well-being of research professionals and the integrity of experimental outcomes.
This compound, a potent peptide-drug conjugate utilized in cancer research, necessitates stringent safety protocols due to its hazardous nature.[1][2] As a substance classified with acute oral toxicity, and potential for causing skin irritation, genetic defects, cancer, and reproductive harm, adherence to comprehensive safety measures is paramount for all personnel involved in its handling.[1] This guide provides detailed procedural information for researchers, scientists, and drug development professionals to manage this compound safely from receipt to disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE and their specifications.
| PPE Category | Item | Specifications and Protocols |
| Hand Protection | Chemotherapy Gloves | Double gloving is required.[3] The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.[3] Gloves must meet ASTM D6978 standards.[4] Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[4] |
| Body Protection | Disposable Gown | Must be made of a low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] Gowns should close in the back and should not be worn outside the immediate work area.[4][5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear safety goggles with side shields.[1][2] A face shield or a full face-piece respirator should be worn when there is a risk of spills or splashes.[6] |
| Respiratory Protection | NIOSH-certified Respirator | A fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended when there is a risk of generating airborne powder or aerosols.[6] For cleaning up large spills, a full-face, powered air-purifying respirator (PAPR) with appropriate cartridges may be necessary.[4] |
| Foot Protection | Shoe Covers | Disposable, skid-resistant, and water-resistant shoe covers are required when working in the compounding area or in the event of a spill.[5][6] Two pairs should be worn when cleaning within the containment secondary engineering control (C-SEC).[4] |
Procedural Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented. This process, from preparation to disposal, is designed to minimize contamination and exposure.
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of accidental exposure or a spill, immediate and correct action is critical to mitigate harm.
| Emergency Scenario | Immediate First Aid and Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen or artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
| Minor Spill | Evacuate the immediate area. Wear appropriate PPE, including a respirator. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] Decontaminate the area with a suitable cleaning agent. |
| Major Spill | Evacuate the laboratory and notify the appropriate safety personnel immediately. Restrict access to the area. Professional hazardous material response may be required. |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials should be collected in a clearly labeled, sealed biohazard bag or container designated for cytotoxic waste.[4]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
Disposal Method:
-
As a cytotoxic drug, this compound waste should be treated as hazardous.[8] The recommended method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.[8]
-
Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[2]
-
For home disposal of any unused medication, it is recommended to mix it with an unappealing substance like coffee grounds or cat litter, place it in a sealed bag, and then in the household trash.[9][10][11] However, for a laboratory setting, professional disposal is required.
By adhering to these stringent guidelines, research institutions can foster a culture of safety, protecting their personnel while enabling critical advancements in the field of drug development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. oncolink.org [oncolink.org]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
